4-Methylbenzo[d]thiazole-2(3H)-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 503426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGKHGTBZGVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408681 | |
| Record name | 4-METHYL-2-MERCAPTOBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-77-1 | |
| Record name | 2268-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-2-MERCAPTOBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione: Pathways, Mechanisms, and Practical Considerations
Introduction: The Significance of the Benzothiazole-2-thione Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities. Among its derivatives, 4-Methylbenzo[d]thiazole-2(3H)-thione is a significant synthon and a molecule of interest for its potential applications in the development of novel therapeutic agents. Its structure, featuring a benzene ring fused to a thiazole-2-thione, provides a unique scaffold for designing molecules with a wide range of biological activities, including antimicrobial and anticancer properties. This guide offers an in-depth exploration of the primary synthesis pathway for this compound, alongside a comparative analysis of alternative, greener methodologies, aimed at researchers, scientists, and professionals in drug development.
Part 1: The Core Synthesis Pathway: Reaction of o-Toluidine with Carbon Disulfide and Sulfur
The most established and industrially relevant method for the synthesis of this compound involves the high-temperature, high-pressure reaction of o-toluidine with carbon disulfide in the presence of elemental sulfur. This method is a variation of the traditional Jacobson synthesis of benzothiazoles.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The reaction mechanism is believed to proceed through several key steps, initiated by the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbon of carbon disulfide.
-
Formation of a Dithiocarbamic Acid Intermediate: The initial reaction between o-toluidine and carbon disulfide forms an unstable dithiocarbamic acid derivative.
-
Intramolecular Cyclization: This intermediate undergoes an intramolecular cyclization. The role of elemental sulfur is crucial here; it acts as a dehydrogenating agent, facilitating the removal of hydrogen atoms to form the stable aromatic thiazole ring.
-
Tautomerization: The resulting 2-mercaptobenzothiazole exists in tautomeric equilibrium with the thione form, with the thione form being predominant in the solid state.
Caption: Proposed mechanistic workflow for the primary synthesis pathway.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution at each stage confirms the integrity of the process.
Materials and Equipment:
-
o-Toluidine
-
Carbon Disulfide (CS₂)
-
Sulfur powder
-
High-pressure autoclave with temperature and pressure controls
-
Sodium hydroxide (NaOH) solution (for H₂S scrubbing and work-up)
-
Hydrochloric acid (HCl) (for acidification)
-
Organic solvent for extraction (e.g., toluene)
-
Standard laboratory glassware and purification apparatus (filtration, recrystallization)
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure autoclave, charge o-toluidine, carbon disulfide, and sulfur powder. A typical molar ratio is approximately 1:1.5:1, but optimization may be required.[1]
-
Reaction Execution: Seal the autoclave and begin heating. The reaction is typically carried out at temperatures ranging from 240°C to 275°C under autogenous pressure, which can reach up to 470 psig.[1] Maintain these conditions for 2-3 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Vent any excess pressure through a scrubber containing a sodium hydroxide solution to neutralize the hydrogen sulfide gas produced.
-
Initial Work-up: The crude reaction mixture is treated with an aqueous sodium hydroxide solution to dissolve the acidic product, forming its sodium salt. This step also helps in separating tar-like residues.
-
Purification - Acidification and Filtration: The aqueous layer is decanted and then acidified with hydrochloric acid. This precipitates the crude this compound. The solid is then collected by filtration.
-
Final Purification - Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | o-Toluidine, CS₂, Sulfur | [1] |
| Temperature | 240-275 °C | [1] |
| Pressure | Autogenous (up to 470 psig) | [1] |
| Reaction Time | 2-3 hours | [1] |
| Typical Yield | ~46% (crude) | [1] |
Part 2: Alternative and Greener Synthesis Pathways
While the classical high-pressure method is effective, its high energy consumption and the use of volatile, toxic carbon disulfide have prompted the development of more environmentally benign alternatives.
Comparative Analysis of Synthetic Routes
The following table provides a comparative overview of different synthetic approaches for benzothiazole-2-thiones.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Green Chemistry Considerations | Reference(s) |
| Classical | o-Toluidine, CS₂, Sulfur | None | Solvent-free | 240-275°C, High Pressure | ~46 | High energy, hazardous reagents (CS₂), H₂S byproduct. | [1] |
| DBU-Promoted | o-Haloanilines, CS₂ | DBU | Toluene | 80°C | Good to Excellent | Metal-free, milder conditions. | [1] |
| From o-Amino Aromatic Disulfides | o-Amino aromatic disulfide, CS₂ | Metal sulfide | Water, DMF, etc. | Not specified | ~40 | Uses a more stable starting material than o-aminothiophenol. Water as a green solvent. | [2] |
| Microwave-Assisted | 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | - | Microwave | High | Rapid reaction times, reduced energy consumption. | [3] |
Featured Green Pathway: DBU-Promoted Synthesis from o-Haloanilines
This method offers a significant improvement in terms of reaction conditions, avoiding the high temperatures and pressures of the classical route.
Caption: Workflow for the DBU-promoted synthesis of 2-mercaptobenzothiazoles.
Step-by-Step Methodology for DBU-Promoted Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the o-haloaniline derivative in toluene.
-
Reagent Addition: Add carbon disulfide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Heat the mixture at 80°C and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures, and the product is purified, typically by column chromatography.[1]
Part 3: Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
-
Appearance: Typically a pale yellow or off-white solid.
-
Molecular Formula: C₈H₇NS₂
-
Molecular Weight: 181.28 g/mol
Analytical Data:
| Analysis | Expected Results |
| Melting Point | 182-183 °C (for the closely related 2-mercaptobenzothiazole)[2] |
| Boiling Point | 308.7°C at 760 mmHg |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the thione carbon. |
| IR Spectroscopy | Characteristic peaks for N-H, C=S, and aromatic C-H and C=C bonds. |
Conclusion
The synthesis of this compound can be achieved through various pathways, with the classical high-pressure reaction of o-toluidine, carbon disulfide, and sulfur remaining a prominent method, particularly on an industrial scale. However, the principles of green chemistry are driving the exploration of milder, more efficient, and environmentally friendly alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide provides the foundational knowledge and practical protocols to enable informed decisions in the synthesis of this important heterocyclic compound.
References
physicochemical properties of 4-Methylbenzo[d]thiazole-2(3H)-thione
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylbenzo[d]thiazole-2(3H)-thione
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this bicyclic system, composed of fused benzene and thiazole rings, exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this important class, this compound represents a key molecule, serving both as a potential therapeutic agent and a versatile intermediate for the synthesis of more complex drug candidates.[4]
The introduction of a methyl group at the 4-position and the presence of a thione functional group at the 2-position significantly influence the molecule's steric and electronic properties.[4] A comprehensive understanding of its physicochemical characteristics is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program. These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and potential as a synthetic building block.
This technical guide provides a detailed examination of the core . It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but also the underlying scientific context, established experimental protocols for verification, and insights into the implications of these properties for future research.
Molecular Identity and Structure
Accurate identification is the foundation of all chemical and biological studies. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | 4-methyl-1,3-benzothiazole-2(3H)-thione |
| CAS Number | 2268-77-1[5][6][7] |
| Molecular Formula | C₈H₇NS₂[5] |
| Molecular Weight | 181.28 g/mol [5][8] |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=S)N2[5] |
| InChI Key | JACGKHGTBZGVMW-UHFFFAOYSA-N |
Structural Elucidation: The Thiol-Thione Tautomerism
A critical structural feature of this molecule, and its parent 2-mercaptobenzothiazole, is the existence of tautomerism. While the name "mercaptobenzothiazole" implies a thiol (-SH) group, extensive spectroscopic and theoretical studies have confirmed that the molecule exists predominantly in the more stable thione form, characterized by a carbon-sulfur double bond (C=S) and a proton on the nitrogen atom (N-H).[9][10] This stability is significant, as the thione form dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.
Caption: Thiol-Thione tautomerism of the 4-methylbenzothiazole core.
Core Physicochemical Properties
The physicochemical properties of a compound are pivotal in determining its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties for this compound.
| Property | Value / Observation | Significance in Drug Development |
| Appearance | White to yellow powder or crystals | Provides a primary indicator of material identity and purity. |
| Melting Point | Not experimentally determined. The parent compound, 2-mercaptobenzothiazole, melts at 177–181 °C.[10] | A sharp melting point is a key indicator of purity. It also influences formulation choices, particularly for solid dosage forms, and thermal stability. |
| Boiling Point | 308.7 °C at 760 mmHg (Predicted)[5] | Relevant for purification via distillation in a manufacturing setting, although less critical for a solid compound intended for pharmaceutical use. |
| Solubility | Predicted to have low aqueous solubility. The related 2-amino-4-methylbenzothiazole is sparingly soluble in water (<1 mg/mL).[11] Likely soluble in organic solvents like DMSO, ethers, and acetone.[12] | Directly impacts bioavailability. Poor aqueous solubility is a major challenge in drug formulation and requires strategies like salt formation or advanced delivery systems.[1] |
| pKa | Not experimentally determined. The N-H proton is acidic. | Governs the ionization state of the molecule at physiological pH, which affects solubility, membrane permeability, and binding to biological targets. |
| LogP (Octanol/Water) | Not experimentally determined. The analog 2-amino-4-methylbenzothiazole has a calculated XLogP3 of 2.4, suggesting lipophilicity.[1] | A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption (ADME properties). Values in the 1-3 range are often targeted. |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), a strong C=S (thione) stretching vibration (typically 1050-1250 cm⁻¹), and C=C stretching from the aromatic rings (1450-1600 cm⁻¹).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would provide clear structural information. Expected signals include a singlet for the methyl (CH₃) protons (around 2.0-2.5 ppm), several signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton, which may be exchangeable with D₂O.[14][15][16]
-
¹³C NMR : The carbon spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and a characteristic downfield signal for the thione carbon (C=S), often observed above 180 ppm.[14][15][16]
-
-
UV-Visible Spectroscopy : Due to its conjugated aromatic system, this compound is expected to absorb UV radiation. The spectrum would likely display strong absorptions corresponding to π → π* electronic transitions of the benzothiazole ring system.[14][17]
Synthesis and Chemical Reactivity
A common and efficient method for synthesizing the benzothiazole-2-thione scaffold is through the reaction of the corresponding ortho-substituted aminothiophenol with a source of carbon disulfide.[4]
Caption: General synthetic pathway for this compound.
The primary sites of reactivity on the molecule are the nucleophilic sulfur of the thione group and the acidic proton on the nitrogen. These sites allow for reactions such as S-alkylation and N-alkylation, making the compound a valuable building block for creating a library of derivatives for structure-activity relationship (SAR) studies.[4][10] The methyl group at the 4-position introduces steric hindrance and can electronically influence the reactivity of the adjacent aromatic ring.[4]
Experimental Protocols for Physicochemical Determination
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are established methodologies for determining the key physicochemical properties discussed.
A. Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[18]
Methodology:
-
Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration : Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation : After equilibration, centrifuge the vials to pellet the excess solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Filtration : Filter the aliquot through a suitable low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification : Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Caption: Workflow for the Shake-Flask Solubility Determination Method.
B. Melting Point Determination (Capillary Method)
This standard technique provides a quick and reliable measure of a crystalline solid's purity.[18]
Methodology:
-
Sample Preparation : Ensure the sample is pure and completely dry. Finely crush a small amount of the crystals.
-
Loading : Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Measurement : Place the capillary tube into the heating block of a melting point apparatus.
-
Heating : Heat rapidly to approximately 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.
-
Observation : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
C. pKa Determination (Potentiometric Titration)
This method accurately determines the acid dissociation constant by monitoring pH changes during titration.[18]
Methodology:
-
Solution Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water is required for compounds with low aqueous solubility).
-
Titration Setup : Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Implications for Research and Drug Development
The physicochemical profile of this compound provides critical guidance for its application in drug discovery.
-
Lipophilicity and Solubility : The predicted lipophilicity (high LogP) and low aqueous solubility suggest that while the molecule may readily cross cell membranes, it will likely present formulation challenges.[1] Researchers should anticipate the need for solubility-enhancement techniques for in vivo studies.
-
Chemical Reactivity : The presence of the acidic N-H proton and the thione group provides clear handles for synthetic modification. This allows for the creation of derivative libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and improved physicochemical properties.[4]
-
Scaffold Potential : As a derivative of the benzothiazole core, this molecule is an excellent starting point for programs targeting a wide range of diseases.[2] Its established synthetic routes and potential for chemical diversification make it an attractive scaffold for generating novel intellectual property.
References
- 1. benchchem.com [benchchem.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 5. Pi Chemicals System - PI-45337 this compound (2268-77-1) [internal.pipharm.com]
- 6. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 7. 2268-77-1|this compound|BLD Pharm [bldpharm.com]
- 8. 6-Methylbenzo[D]thiazole-2-thiol | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 15. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectral Analysis of 4-Methylbenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methylbenzo[d]thiazole-2(3H)-thione
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore, and the introduction of a methyl group at the 4-position, coupled with the thione functionality, imparts unique physicochemical properties that influence its biological activity and potential applications.[1] Accurate and unambiguous structural elucidation through spectral analysis is a cornerstone of any research and development involving this molecule, ensuring the integrity of subsequent biological or material science investigations. This guide will detail the application of key spectroscopic techniques for the comprehensive characterization of this compound.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the thione form and the thiol form (4-methylbenzo[d]thiazol-2-ylthiol). The thione form is generally the more stable tautomer in the solid state and in most common solvents, a characteristic of many heterocyclic thiones. This stability is crucial in interpreting the spectral data, as the observed spectra will predominantly reflect the thione structure.
Caption: Thione Tautomer of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively.
A. ¹H NMR Spectroscopy: Mapping the Protons
Rationale for Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the analyte's spectrum. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex splitting patterns in the aromatic region.
Step-by-Step Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate spectral width, number of scans (typically 8-16 for a reasonably concentrated sample), and relaxation delay.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the thione tautomer.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H5, H6, H7) | 7.0 - 7.8 | Multiplet (m) | 3H |
| Methyl Protons (-CH₃) | ~2.5 | Singlet (s) | 3H |
| N-H Proton | Broad singlet (br s) | 1H | ~11-13 (in DMSO-d₆) |
-
Aromatic Region (7.0 - 7.8 ppm): The three protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the fused thiazolethione ring and the methyl group.
-
Methyl Group (~2.5 ppm): The protons of the methyl group at the 4-position are expected to appear as a singlet, as they have no adjacent protons to couple with.
-
N-H Proton (~11-13 ppm in DMSO-d₆): The proton attached to the nitrogen atom is typically broad due to quadrupole broadening and exchange with residual water. Its chemical shift is highly dependent on the solvent and concentration. In CDCl₃, this peak may be very broad and difficult to observe.
B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Rationale for Experimental Choices: ¹³C NMR spectroscopy provides a map of the carbon skeleton. Proton-decoupled ¹³C NMR is the standard experiment, where each unique carbon atom appears as a single line, simplifying the spectrum. The choice of solvent and spectrometer follows the same logic as for ¹H NMR.
Step-by-Step Experimental Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration or a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use the same locked and shimmed sample.
-
Select the ¹³C nucleus for observation.
-
Set up a proton-decoupled experiment.
-
Define the spectral width, number of scans (often several hundred to thousands), and relaxation delay.
-
-
Data Acquisition and Processing: The process is analogous to ¹H NMR, with the chemical shifts referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | ~190-200 |
| C2 (in thiazole ring) | ~150-160 |
| Aromatic Quaternary Carbons (C3a, C7a) | ~130-145 |
| Aromatic CH Carbons (C5, C6, C7) | ~110-130 |
| C4 (with methyl group) | ~130-140 |
| Methyl Carbon (-CH₃) | ~15-25 |
-
Thione Carbon (C=S): The most downfield signal, typically in the range of 190-200 ppm, is characteristic of a thione carbon.
-
Aromatic and Heterocyclic Carbons: The remaining carbons of the benzothiazole ring system will appear in the aromatic region (110-160 ppm). The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing thione group.
Caption: General workflow for NMR analysis.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, allowing for the identification of key functional groups.
Rationale for Experimental Choices: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.
Step-by-Step Experimental Protocol for FT-IR (ATR) Analysis:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Interpretation of the FT-IR Spectrum:
The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=S Stretch (Thione) | 1200 - 1300 | Strong |
| C=N Stretch | ~1600 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1300 - 1400 | Medium |
-
N-H Stretch: A broad absorption in the 3100-3300 cm⁻¹ region is indicative of the N-H bond in the thione tautomer.
-
C=S Stretch: A strong band in the 1200-1300 cm⁻¹ region is a key indicator of the thione functional group.
-
Aromatic and Heterocyclic Vibrations: The absorptions for C=N and C=C stretching in the aromatic and thiazole rings appear in the 1450-1600 cm⁻¹ region.
III. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation in the system.
Rationale for Experimental Choices: The choice of solvent can influence the wavelength of maximum absorption (λ_max). Common solvents for UV-Vis analysis of heterocyclic compounds include ethanol, methanol, and acetonitrile. A quartz cuvette is necessary for measurements in the UV region.
Step-by-Step Experimental Protocol for UV-Vis Analysis:
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).
Interpretation of the UV-Vis Spectrum:
Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. The presence of the conjugated system and the thione group will influence the position of the λ_max values.
| Electronic Transition | Expected λ_max (nm) |
| π → π | ~250-280 and ~320-350 |
| n → π | > 350 (often weak) |
The spectrum is expected to show strong absorptions characteristic of the conjugated benzothiazole system.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Rationale for Experimental Choices: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique that is also suitable and will likely produce a prominent protonated molecular ion peak ([M+H]⁺).
Step-by-Step Experimental Protocol for MS (EI) Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Interpretation of the Mass Spectrum:
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 181.28 g/mol . Therefore, a peak at m/z = 181 is expected for the molecular ion. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak (M+1 and M+2 peaks).
-
Key Fragmentation Pathways: Common fragmentation pathways for benzothiazole derivatives involve the loss of small neutral molecules or radicals. For this compound, expected fragmentations include:
-
Loss of the methyl radical (-CH₃) from the molecular ion.
-
Cleavage of the thiazole ring, potentially leading to the loss of CS or HCN.
-
Retro-Diels-Alder type reactions in the heterocyclic ring.
-
Caption: Plausible fragmentation pathways in mass spectrometry.
Conclusion
The comprehensive spectral analysis of this compound, employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group identification by FT-IR and the molecular weight and fragmentation information from mass spectrometry. This in-depth understanding is paramount for any researcher working with this important heterocyclic compound, ensuring the scientific integrity of their work in drug discovery and materials science.
References
4-Methylbenzo[d]thiazole-2(3H)-thione molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methylbenzo[d]thiazole-2(3H)-thione
Abstract
This compound is a heterocyclic compound featuring a benzothiazole nucleus, a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties, governed by the interplay of its aromatic system, a thione functional group, and a strategically placed methyl substituent, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive analysis of its molecular architecture, the critical thione-thiol tautomerism that defines its reactivity, and the synergistic application of computational and spectroscopic techniques for its definitive characterization. We will delve into the causality behind experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Molecular Architecture
The structure of this compound is best understood by dissecting its constituent parts: the rigid benzothiazole core, the influential 4-methyl group, and the reactive exocyclic thione moiety.
The Benzothiazole Scaffold
The core of the molecule is a benzothiazole system, which consists of a benzene ring fused to a five-membered thiazole ring. This fusion results in a planar, aromatic structure that imparts significant thermodynamic stability. The benzothiazole nucleus is a well-recognized "pharmacophore" and a privileged structure in drug discovery, known to interact with a wide array of biological targets.[2][3]
Influence of Key Functional Groups
Two key functional groups dictate the molecule's specific properties:
-
4-Methyl Group : The placement of a methyl group at the 4-position, adjacent to the thiazole's sulfur atom, introduces both steric and electronic effects.[1] Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the electron density of the aromatic system. Sterically, its presence can influence the molecule's conformation and its ability to interact with other molecules or surfaces, a key consideration in drug design and applications like corrosion inhibition.[1]
-
Exocyclic Thione (C=S) : The thione group at the 2-position is the primary site of reactivity and is central to the molecule's most important chemical characteristic: tautomerism.
The Critical Thione-Thiol Tautomerism
This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This phenomenon is fundamental to its chemical behavior.[4][5]
-
Thione Form : this compound. This form contains a carbon-sulfur double bond (C=S) and a proton on the nitrogen atom (N-H).
-
Thiol Form : 4-methylbenzo[d]thiazole-2-thiol. This aromatic form contains a carbon-sulfur single bond with an exocyclic protonated sulfur (S-H) and a nitrogen atom as part of the aromatic thiazole ring.
Experimental and computational studies on the parent compound, benzothiazole-2(3H)-thione, have shown that the thione tautomer is generally the more stable and predominant form, particularly in the solid state and in non-polar solvents.[4] The equilibrium can be influenced by factors such as solvent polarity and pH.
Caption: Equilibrium between thione and thiol tautomers.
Synthesis and Isolation: A Validated Protocol
The synthesis of this compound is typically robust and high-yielding, relying on a classic cyclization reaction.
Primary Synthetic Pathway
The most common and efficient synthesis involves the reaction of 2-amino-3-methylbenzenethiol with carbon disulfide (CS₂).[1] The choice of carbon disulfide is causal; it serves as a one-carbon electrophile that is readily attacked by both the amino and thiol nucleophiles, facilitating the cyclization to form the five-membered thiazolidine-thione ring.
Experimental Protocol: Synthesis
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylbenzenethiol (1 equivalent) in ethanol.
-
Reagent Addition : Add potassium hydroxide (KOH) (1.1 equivalents) to the solution to deprotonate the thiol, forming a more potent thiolate nucleophile. Stir until dissolved.
-
Cyclization : Add carbon disulfide (1.5 equivalents) dropwise to the solution. The reaction is typically exothermic.
-
Reflux : After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to a pH of ~5-6.
-
Isolation : The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Purification
For most applications, especially in drug development, high purity is essential. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is a self-validating system for purification, as the formation of a well-defined crystalline solid is indicative of purity.
Elucidation of Molecular Structure and Bonding
A combination of computational modeling and spectroscopic analysis is required for a complete and unambiguous characterization of the molecule.
Computational and Theoretical Insights
Modern computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecule's geometry and electronic properties before a single experiment is run.[6][7]
-
Optimized Geometry : DFT calculations, often using the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching data obtained from X-ray crystallography.[8]
-
Electronic Structure : Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals the electronic distribution.[6] The HOMO is typically localized over the electron-rich sulfur atoms and the aromatic system, while the LUMO is distributed across the C=S bond and the heterocyclic ring. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.[6]
-
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show high electron density around the exocyclic sulfur atom, making it a prime site for electrophilic attack and coordination to metals.[6][7]
Table 1: Predicted Geometrical Parameters (Illustrative) (Note: These are representative values based on DFT studies of similar benzothiazole structures. Actual values would be confirmed by X-ray crystallography.)
| Parameter | Bond | Predicted Value |
| Bond Length | C=S | ~1.67 Å |
| Bond Length | N-C(S) | ~1.38 Å |
| Bond Length | S-C(S) | ~1.76 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Angle | N-C(S)-S | ~110° |
Spectroscopic Characterization: A Multi-Technique Approach
Spectroscopy provides the experimental proof of the structure predicted by computational models.
Infrared spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule. The analysis is predicated on the principle that specific bonds vibrate at characteristic frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the purified compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 2: Characteristic FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Causality and Interpretation |
| 3150 - 3000 | N-H stretch | Broad peak indicative of the N-H bond in the thione tautomer, often involved in hydrogen bonding. |
| 3080 - 3010 | C-H stretch (aromatic) | Sharp peaks characteristic of the C-H bonds on the benzene ring.[9] |
| 2980 - 2850 | C-H stretch (aliphatic) | Peaks corresponding to the methyl (CH₃) group. |
| ~1600, ~1470 | C=C stretch (aromatic) | Strong absorptions from the benzene ring vibrations. |
| 1350 - 1150 | C=S stretch (thione) | A key diagnostic peak. Its exact position can vary but confirms the presence of the thione group. |
NMR is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is often used alongside DFT to accurately predict NMR chemical shifts.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis : Integrate the proton signals, determine their multiplicity (singlet, doublet, etc.), and assign all peaks to the corresponding nuclei in the molecule.
Table 3: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Expected δ (ppm) | Multiplicity | Interpretation |
| ¹H NMR | |||
| N-H | ~13.5 | Broad Singlet | Highly deshielded proton on the nitrogen, characteristic of the thione form. |
| Ar-H | 7.0 - 7.8 | Multiplets | Protons on the benzene ring, with specific shifts depending on their position relative to the methyl and thiazole groups. |
| CH₃ | ~2.4 | Singlet | Protons of the methyl group. |
| ¹³C NMR | |||
| C=S | ~190 | - | Deshielded carbon of the thione group, a definitive marker for this tautomer.[10] |
| Ar-C | 110 - 140 | - | Carbons of the fused benzene ring and the thiazole ring. |
| CH₃ | ~15 | - | Carbon of the methyl group. |
Relevance in Drug Discovery and Materials Science
The detailed structural and electronic understanding of this compound is directly applicable to its use in advanced applications.
-
Drug Development : As a versatile intermediate, its N-H group can be functionalized to introduce diverse substituents, creating libraries of new compounds for biological screening.[1] The thione group can also be a target for modification. The overall scaffold has been linked to anticancer, antimicrobial, and anti-inflammatory activities.[2][11][12]
-
Corrosion Inhibition : The nitrogen and exocyclic sulfur atoms act as excellent coordination sites, allowing the molecule to adsorb onto metal surfaces and form a protective film that prevents corrosion.[1] The planarity of the ring system facilitates efficient surface packing, and the methyl group can enhance the hydrophobicity of the protective layer.
Conclusion
This compound is a molecule whose deceptively simple structure belies a rich and complex chemical character. Its properties are dominated by the thione-thiol tautomerism and the electronic landscape of the benzothiazole core. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical certainty of spectroscopic techniques such as FT-IR and NMR, provides a complete and validated understanding of its molecular structure and bonding. This foundational knowledge is indispensable for rationally designing and synthesizing new molecules based on this privileged scaffold for applications in medicine and materials science.
References
- 1. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical study of the structures and enthalpies of formation of 3H-1,3-benzoxazole-2-thione, 3H-1,3-benzothiazole-2-thione, and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
solubility of 4-Methylbenzo[d]thiazole-2(3H)-thione in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methylbenzo[d]thiazole-2(3H)-thione in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide leverages extensive data from its parent compound, 2-mercaptobenzothiazole (2-MBT), to infer solubility trends and provide a robust framework for solvent selection and experimental design. Furthermore, this document outlines a detailed, best-practice experimental protocol for the precise determination of the solubility of this compound in various organic solvents, ensuring data integrity and reproducibility.
Introduction: The Significance of Solubility in Scientific Research
The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications, from drug delivery and formulation to reaction kinetics and purification processes. For researchers in drug development, understanding and quantifying the solubility of a target molecule is a foundational step in assessing its potential bioavailability and in designing appropriate formulations. In materials science, solubility dictates the processability of compounds for the creation of advanced materials.
This compound, with its benzothiazole core, represents a class of heterocyclic compounds with diverse biological activities. An understanding of its solubility profile is paramount for its effective utilization in research and development. This guide aims to provide both theoretical insights and practical methodologies to empower researchers in their work with this compound.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.
The key factors influencing the solubility of a crystalline organic solid, such as this compound, in an organic solvent include:
-
Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
-
Molecular Structure: The presence of functional groups, molecular size, and shape all play a significant role in determining solubility.
Solubility Profile of the Parent Compound: 2-Mercaptobenzothiazole (2-MBT)
A comprehensive study on the solid-liquid equilibrium of 2-MBT in eleven organic solvents provides a robust dataset for analysis.[1] The mole fraction solubility of 2-MBT was determined using the isothermal dissolution equilibrium method, with concentrations measured by high-performance liquid chromatography (HPLC) at various temperatures.[1]
Table 1: Mole Fraction Solubility (x) of 2-Mercaptobenzothiazole in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | Acetonitrile | Ethyl Acetate | Toluene | 2-Butanone | Chloroform | 1,4-Dioxane |
| 273.15 | 0.0035 | 0.0078 | 0.0053 | 0.0099 | 0.0065 | 0.0028 | 0.0134 | 0.0019 | 0.0198 | 0.0031 | 0.0165 |
| 283.15 | 0.0058 | 0.0125 | 0.0085 | 0.0158 | 0.0102 | 0.0045 | 0.0211 | 0.0031 | 0.0309 | 0.0050 | 0.0259 |
| 293.15 | 0.0092 | 0.0195 | 0.0133 | 0.0245 | 0.0157 | 0.0071 | 0.0325 | 0.0050 | 0.0469 | 0.0079 | 0.0398 |
| 303.15 | 0.0142 | 0.0296 | 0.0203 | 0.0371 | 0.0236 | 0.0109 | 0.0489 | 0.0079 | 0.0697 | 0.0123 | 0.0598 |
| 313.15 | 0.0215 | 0.0441 | 0.0303 | 0.0549 | 0.0347 | 0.0165 | 0.0719 | 0.0123 | 0.1010 | 0.0188 | 0.0881 |
| 318.15 | 0.0263 | 0.0536 | 0.0369 | 0.0660 | 0.0418 | 0.0201 | 0.0867 | 0.0151 | 0.1200 | 0.0230 | 0.1050 |
Analysis of 2-MBT Solubility Data:
The data reveals that the solubility of 2-MBT is highest in 2-butanone, followed by 1,4-dioxane and ethyl acetate.[1] The solubility is lowest in toluene and acetonitrile.[1] This trend suggests that polar aprotic and moderately polar solvents are effective at dissolving 2-MBT. The solubility consistently increases with temperature across all tested solvents, as expected.[1]
Predicted Solubility of this compound
The introduction of a methyl group at the 4-position of the benzothiazole ring is expected to have a nuanced effect on the solubility of the molecule.
-
Effect on Polarity: The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic system. However, it is a non-polar substituent. The overall impact on molecular polarity is likely to be small but may slightly decrease the affinity for highly polar solvents compared to 2-MBT.
-
Effect on Crystal Lattice Energy: The presence of the methyl group will alter the crystal packing of the molecule. This could either increase or decrease the crystal lattice energy, which in turn would affect solubility. Without experimental data, it is difficult to predict the exact nature of this change.
Hypothesized Solubility Trend:
It is reasonable to hypothesize that the general solubility trend of this compound will be similar to that of 2-MBT. Therefore, solvents like 2-butanone, 1,4-dioxane, and ethyl acetate are likely to be good solvents, while hydrocarbons like toluene will be poor solvents. The solubility in alcohols is expected to be moderate.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a rigorous experimental protocol is essential. The following is a detailed, step-by-step methodology based on the isothermal dissolution equilibrium method.
5.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
5.2. Experimental Workflow
Caption: Experimental workflow for solubility determination.
5.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. The presence of undissolved solid at equilibrium is crucial.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sampling:
-
After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter should also be at the experimental temperature.
-
-
Analysis by HPLC:
-
Accurately dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing the peak area to a pre-established calibration curve.
-
-
Data Calculation:
-
From the determined concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Convert the concentration to mole fraction solubility using the molar masses of the solute and solvent and the density of the solvent at the experimental temperature.
-
5.4. Self-Validating System
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.
-
Reproducibility: Experiments should be performed in triplicate to ensure the reproducibility of the results.
-
Calibration Curve Linearity: The HPLC calibration curve should have a correlation coefficient (R²) of >0.999.
Visualization of Key Relationships
Caption: Factors influencing the solubility of a solid.
Conclusion
While direct quantitative solubility data for this compound remains to be published, a comprehensive understanding of its likely behavior can be inferred from the extensive data available for its parent compound, 2-mercaptobenzothiazole. This guide provides a strong theoretical and practical foundation for researchers working with this compound. The detailed experimental protocol outlined herein offers a robust methodology for obtaining high-quality, reproducible solubility data, which is indispensable for advancing research in medicinal chemistry and materials science. It is recommended that researchers generate experimental data for their specific solvent systems of interest to ensure the highest accuracy in their work.
References
Unveiling the Molecular Landscape: A Theoretical Exploration of 4-Methylbenzo[d]thiazole-2(3H)-thione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive theoretical analysis of 4-Methylbenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging the principles of Density Functional Theory (DFT), we delve into the molecule's structural, spectroscopic, and electronic properties. This document serves as a technical resource for researchers, offering insights into the computational methodologies used to predict molecular behavior and guide experimental design. By elucidating the causality behind theoretical choices, we aim to provide a self-validating framework for the study of this and similar benzothiazole derivatives.
Introduction: The Benzothiazole Scaffold and the Significance of the 4-Methyl Substituent
The benzothiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and industrial agents.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The thione tautomer of 2-mercaptobenzothiazole and its derivatives are of particular interest due to their unique electronic and coordination properties.
The introduction of a methyl group at the 4-position of the benzo[d]thiazole-2(3H)-thione core, yielding this compound, is expected to modulate its physicochemical and biological characteristics. This substitution can influence the molecule's steric and electronic profile, potentially enhancing its efficacy in various applications, from drug development to corrosion inhibition. This guide will theoretically dissect these influences through advanced computational modeling.
Molecular Structure and Geometry Optimization
A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface. For this compound, this analysis provides crucial data on bond lengths, bond angles, and dihedral angles, which are paramount for understanding its reactivity and interactions.
Computational Methodology
The molecular geometry of this compound can be optimized using Density Functional Theory (DFT), a robust quantum mechanical modeling method.[2][3] A widely used functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results, as it describes the spatial distribution of electrons around the nuclei.
Protocol: Geometry Optimization using DFT
-
Input Structure Generation: Construct the initial 3D structure of this compound using molecular modeling software.
-
Computational Package: Employ a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection: Specify the DFT method (e.g., B3LYP).
-
Basis Set Definition: Choose an appropriate basis set (e.g., 6-311++G(d,p)).
-
Calculation Type: Set the calculation type to "Optimization".
-
Execution: Run the calculation to allow the software to iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Analysis: Extract the optimized coordinates, bond lengths, bond angles, and dihedral angles from the output file.
Predicted Structural Parameters
Table 1: Predicted Key Geometric Parameters for the Benzothiazole Core (based on analogous structures)
| Parameter | Predicted Value (Å or °) | Significance |
| C=S Bond Length | ~1.67 | Indicates double bond character, crucial for thione reactivity. |
| C-S Bond Lengths (ring) | ~1.75 | Reflects the nature of the thiazole ring. |
| C-N Bond Lengths (ring) | ~1.38 | Indicates partial double bond character due to electron delocalization. |
| C-C Bond Lengths (benzene) | ~1.40 | Typical aromatic bond lengths. |
| C-N-C Bond Angle | ~110° | Defines the geometry of the thiazole ring. |
| Dihedral Angles | Near 0° or 180° | Confirms the planarity of the bicyclic system. |
Vibrational Spectroscopy: A Theoretical-Experimental Correlation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency calculations are instrumental in assigning the experimentally observed spectral bands to specific molecular motions.
Simulating Vibrational Spectra
Following geometry optimization, a frequency calculation can be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The output provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
Workflow: Theoretical Vibrational Analysis
Caption: Workflow for theoretical vibrational analysis.
Key Vibrational Modes
For this compound, several characteristic vibrational modes are expected:
-
C=S Stretching: A strong band in the region of 1050-1250 cm⁻¹, characteristic of the thione group.
-
C-N Stretching: Vibrations in the 1300-1400 cm⁻¹ range, indicative of the thiazole ring.
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
-
Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.
-
Ring Vibrations: Complex modes involving the entire benzothiazole scaffold.
The theoretical spectrum allows for a detailed assignment of each experimental peak, providing a robust validation of the calculated molecular structure.
Frontier Molecular Orbitals and Electronic Properties
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties.[3]
HOMO-LUMO Analysis
DFT calculations provide the energies and spatial distributions of the HOMO and LUMO.
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms and the π-system of the rings.
-
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the entire π-conjugated system, with significant contributions from the C=S bond.
-
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[3]
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability. |
| LUMO Energy | -1.8 eV | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Polarity of the molecule. |
Conceptual Diagram: Frontier Molecular Orbitals
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these regions are expected around the sulfur and nitrogen atoms.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas with a balanced electrostatic potential.
The MEP analysis provides a visual guide for understanding intermolecular interactions and potential binding sites for drug-receptor interactions.
Potential Applications in Drug Development and Materials Science
The theoretical insights gained from these studies have direct implications for the practical application of this compound.
-
Drug Design: The HOMO-LUMO gap and MEP analysis can guide the design of novel derivatives with enhanced biological activity. By understanding the molecule's electronic properties, modifications can be made to improve its interaction with biological targets. The benzothiazole scaffold is a known pharmacophore in various drugs, and theoretical studies can accelerate the discovery of new therapeutic agents.[5]
-
Corrosion Inhibition: Benzothiazole derivatives are effective corrosion inhibitors for various metals.[6] The electron-rich heteroatoms can coordinate with metal surfaces, forming a protective layer. DFT calculations can predict the adsorption behavior of the molecule on a metal surface, elucidating the mechanism of corrosion inhibition and aiding in the design of more efficient inhibitors.[7]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound using Density Functional Theory. By systematically analyzing its molecular structure, vibrational spectra, and electronic properties, we can gain a deep understanding of its chemical behavior. The presented computational protocols and theoretical concepts provide a robust foundation for researchers to predict the properties of this and related molecules, thereby accelerating innovation in drug discovery and materials science. The synergy between theoretical calculations and experimental validation is key to unlocking the full potential of this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Methylbenzo[d]thiazole-2(3H)-thione: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzo[d]thiazole-2(3H)-thione, a methylated derivative of the versatile benzothiazole scaffold, is a heterocyclic compound of significant interest in medicinal and materials chemistry. The benzothiazole core is a privileged structure, known to impart a wide array of biological activities to its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The introduction of a methyl group at the 4-position of the benzothiazole-2(3H)-thione framework can modulate its physicochemical properties, reactivity, and biological activity, making it a compelling subject for further investigation. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and potential therapeutic applications of this compound, with a focus on its role as a precursor for novel bioactive molecules.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the development of therapeutic agents and functional materials. Its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, highlighting the scaffold's importance in medicinal chemistry. The diverse biological activities associated with benzothiazole derivatives stem from the unique electronic and structural features of this heterocyclic system, which allow for a multitude of chemical modifications to fine-tune their pharmacological profiles.
The thione substitution at the 2-position introduces a reactive handle for further chemical transformations and can contribute to the molecule's biological activity. This guide focuses specifically on the 4-methyl substituted analog, exploring how this seemingly simple modification can influence its properties and potential applications.
Synthesis of this compound
The primary and most direct synthesis of this compound involves the reaction of an appropriately substituted aniline precursor with a source of thiocarbonyl functionality.
Synthesis from o-Toluidine
A common and effective method for the preparation of this compound is the reaction of o-toluidine with sulfur and carbon disulfide under elevated temperature and pressure. This one-pot synthesis provides a direct route to the desired product.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-mercapto-4-methylbenzothiazole, a tautomer of this compound, is as follows:
-
Charging the Reactor: In a 500 ml reactor, charge o-toluidine (27 g), sulfur (8 g), and carbon disulfide (22 g).
-
Heating and Pressurization: Heat the reactor electrically to 275°C over a period of 70 minutes. The initial pressure at this temperature will be approximately 240 psig.
-
Reaction Maintenance: Maintain the reaction at 275°C for 2.5 hours. The pressure is expected to level out at around 470 psig within the first 90 minutes.
-
Cooling and Work-up: After the reaction is complete, cool the reactor. Mix the reaction mixture with 200 g of water containing 16 g of sodium hydroxide.
-
Purification: A tar-like residue may form, which can be removed by decantation. Acidify the decanted liquid with hydrochloric acid.
-
Isolation: Filter the resulting mixture to isolate the crude product. The crude 2-mercapto-4-methylbenzothiazole can be further purified by recrystallization.
This procedure has been reported to yield approximately 46% of the crude product with a melting point in the range of 161-173°C.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The aromatic protons on the benzene ring will appear as a multiplet in the range of δ 7.0-8.0 ppm. The methyl protons will exhibit a singlet at approximately δ 2.4 ppm. The N-H proton of the thione tautomer will likely appear as a broad singlet at a downfield chemical shift. For comparison, in a related compound, 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, the methyl protons appear as a singlet at δ 2.39 ppm, and the aromatic protons are observed between δ 7.21 and 7.72 ppm[3].
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The thione carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of δ 165-180 ppm. The aromatic carbons will resonate in the region of δ 110-155 ppm. The methyl carbon will appear at a more upfield chemical shift, around δ 15-25 ppm. For instance, the ¹³C NMR spectrum of 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate shows the methyl carbon at δ 21.4 ppm and the aromatic carbons between δ 120.9 and 151.1 ppm[3].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the thione tautomer.
-
C=S stretch: A sharp band around 1200-1300 cm⁻¹ attributed to the C=S stretching vibration.
-
C=N stretch: An absorption in the region of 1600-1650 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₈H₇NS₂ is expected at m/z 181.
Therapeutic Potential and Biological Activities
The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. While specific biological data for this compound is limited in the public domain, the known activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent or as a scaffold for the development of new drugs.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines[4][5][6]. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Substituted 2-(4-aminophenyl)benzothiazoles | Breast (MCF-7, MDA-468), Colon, Lung, Melanoma, Renal, Ovarian | Potent antitumor activity | [7] |
| 4-Thiazolidinones with benzothiazole moiety | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | logGI₅₀ = -5.38 | [8] |
| Benzothiazole-phthalimide hybrids | Breast (MDA-MB-231, MCF-7) | Potent anticancer properties | [9] |
| Benzothiazole-based 1,3,4-thiadiazole derivatives | Bladder (HT-1376), Colorectal (HT-29) | IC₅₀ = 26.51 µM (HT-1376) | [9] |
The presence of a methyl group on the benzothiazole ring can influence the anticancer activity. While specific data for the 4-methyl isomer is scarce, the evaluation of other methylated benzothiazoles provides valuable insights.
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi[10][11]. The mechanism of their antimicrobial action can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| 6-Benzoyl-3-(substitutedmethyl)benzo[d]thiazole-2(3H)-thiones | Staphylococcus aureus, Candida species | 4 µg/mL | [3] |
| 4-Me-6-Ad benzothiazole based thiazolidinones | Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium | 0.10–0.75 mg/mL | [10] |
| Benzothiazole-phthalimide hybrids | ESKAPE pathogens, Candida species | 16-32 µg/mL | [9] |
These findings suggest that this compound and its derivatives are promising candidates for the development of new antimicrobial agents to combat drug-resistant infections.
Workflow for Biological Evaluation:
Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.
Future Perspectives and Conclusion
This compound represents a valuable building block for the synthesis of novel, biologically active compounds. The strategic placement of the methyl group offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of its derivatives. While the direct biological data for this specific molecule is still emerging, the extensive research on the broader benzothiazole class provides a strong impetus for its further exploration.
Future research should focus on:
-
The development of more efficient and scalable synthetic routes to this compound.
-
A comprehensive evaluation of its anticancer and antimicrobial activities against a wide range of cell lines and pathogens.
-
Elucidation of its mechanism of action to guide the rational design of more potent and selective derivatives.
-
Exploration of its potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Synthon: Harnessing 4-Methylbenzo[d]thiazole-2(3H)-thione in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry and materials science, renowned for conferring a diverse array of biological activities and material properties. Within this esteemed family of heterocycles, 4-Methylbenzo[d]thiazole-2(3H)-thione emerges as a particularly versatile and reactive building block. The strategic placement of the methyl group at the 4-position, coupled with the thione functionality at the 2-position, provides a unique electronic and steric landscape, opening avenues for a multitude of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed application notes and robust protocols for its derivatization and use in the synthesis of high-value compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Applications
This compound exists in a tautomeric equilibrium with its thiol form, 4-methylbenzo[d]thiazole-2-thiol. This duality in its chemical nature is the foundation of its rich and varied reactivity. The thione form allows for reactions at the nitrogen and sulfur atoms, while the thiol form provides a nucleophilic sulfur center. This section will explore key transformations leveraging this reactivity.
Synthesis of 2-Hydrazino-4-methylbenzothiazole: A Gateway to Bioactive Hydrazones
The conversion of the 2-thione to a 2-hydrazino group is a pivotal transformation, as the resulting 2-hydrazino-4-methylbenzothiazole is a key intermediate for the synthesis of a wide range of biologically active hydrazone derivatives.[1] Hydrazones derived from benzothiazoles have demonstrated significant potential as antimicrobial, anticonvulsant, and antifungal agents.[1]
Mechanistic Insight: The reaction proceeds via a nucleophilic substitution mechanism. Hydrazine, a potent nucleophile, attacks the electrophilic carbon of the thiocarbonyl group. This is followed by the elimination of a molecule of hydrogen sulfide, leading to the formation of the stable 2-hydrazinobenzothiazole derivative. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the substitution.[2]
Experimental Protocol: Synthesis of 2-Hydrazino-4-methylbenzothiazole
-
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: 75-90%
-
Characterization: The product can be characterized by melting point, IR, and NMR spectroscopy. The IR spectrum should show the appearance of N-H stretching bands and the disappearance of the C=S stretching band.
Logical Workflow for Hydrazone Synthesis
Caption: Synthesis of bioactive hydrazones from this compound.
N-Alkylation and S-Alkylation: Tuning Lipophilicity and Biological Activity
Alkylation of the this compound scaffold at either the nitrogen or sulfur atom is a common strategy to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting compounds. This, in turn, can significantly impact their biological activity.
Mechanistic Considerations: N- vs. S-Alkylation
The regioselectivity of the alkylation (N- versus S-alkylation) is influenced by the reaction conditions, particularly the nature of the base and the solvent.
-
S-Alkylation: In the presence of a weak base or under neutral conditions, the more nucleophilic sulfur atom of the thiol tautomer is preferentially alkylated.
-
N-Alkylation: The use of a strong base deprotonates the nitrogen atom of the thione tautomer, generating a more nucleophilic nitrogen anion, which then undergoes alkylation.
Experimental Protocol: S-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Weak base (e.g., K₂CO₃, NaHCO₃)
-
Solvent (e.g., Acetone, DMF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the weak base (1.5-2 equivalents) and the alkyl halide (1.1 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Yield: 80-95%
Experimental Protocol: N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a stirred suspension of a strong base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
-
Expected Yield: 70-85%
Synthesis of Thiazolidinone Derivatives: Accessing Potent Antimicrobial Agents
Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. This compound can serve as a precursor for the synthesis of novel thiazolidinone derivatives. This is typically achieved by first converting it to the corresponding 2-hydrazone, which then undergoes cyclocondensation with a suitable reagent.
Synthetic Strategy:
The synthesis involves a two-step process. First, 2-hydrazino-4-methylbenzothiazole is condensed with an aromatic aldehyde to form a Schiff base (hydrazone). This intermediate then undergoes a cyclization reaction with thioglycolic acid to yield the desired 2-(4-methylbenzo[d]thiazol-2-yl)-3-(aryl)thiazolidin-4-one.
Experimental Protocol: Synthesis of a Thiazolidinone Derivative
-
Step 1: Synthesis of the Schiff Base (Hydrazone)
-
Materials:
-
2-Hydrazino-4-methylbenzothiazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-hydrazino-4-methylbenzothiazole (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product usually precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
-
Step 2: Cyclocondensation to form the Thiazolidinone
-
Materials:
-
Schiff base from Step 1
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Solvent (e.g., Toluene or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the Schiff base (1 equivalent) in the chosen solvent.
-
Add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous ZnCl₂.
-
Reflux the mixture for 6-10 hours, using a Dean-Stark apparatus if using toluene to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove unreacted thioglycolic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Reaction Pathway for Thiazolidinone Synthesis
Caption: General synthetic route to thiazolidinone derivatives.
Applications in Materials Science: Corrosion Inhibition
Beyond its applications in medicinal chemistry, this compound and its derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the aromatic ring system facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition:
The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules on the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Formation of coordinate bonds between the lone pair electrons of the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms.
The protective film formed by the inhibitor molecules acts as a barrier, isolating the metal from the corrosive environment and thus reducing the rate of corrosion.
Quantitative Data on Corrosion Inhibition Efficiency
| Inhibitor | Concentration (M) | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Benzothiazole derivative | 1 x 10⁻⁴ | Mild Steel | 1 M HCl | 95.2 | Fictional Data |
| 4-Methyl-2-(methylthio)benzothiazole | 5 x 10⁻⁴ | Copper | 0.5 M H₂SO₄ | 92.8 | Fictional Data |
| 3-Amino-4-methylbenzothiazole-2-thione | 2 x 10⁻⁴ | Aluminum | 3.5% NaCl | 89.5 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate how such data would be presented. For actual experimental data, please refer to the cited literature.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique structural features allow for a wide range of chemical modifications, providing access to a diverse library of compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable synthon. Future research in this area will likely focus on the development of novel catalytic methods for the functionalization of the benzothiazole core, the synthesis of more complex and potent bioactive molecules, and the exploration of new applications in areas such as organic electronics and sensor technology.
References
4-Methylbenzo[d]thiazole-2(3H)-thione as a corrosion inhibitor for steel
An In-Depth Technical Guide to Utilizing 4-Methylbenzo[d]thiazole-2(3H)-thione as a Corrosion Inhibitor for Steel
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and materials development professionals on the application and evaluation of this compound (MBTT) as a corrosion inhibitor for steel. It delves into the underlying scientific principles, detailed experimental protocols, and data interpretation, ensuring both technical accuracy and practical, field-proven insights.
Foundational Concepts: Steel Corrosion and the Role of Organic Inhibitors
Steel, a cornerstone of modern infrastructure, is susceptible to corrosion—an electrochemical process where iron oxidizes, typically in the presence of oxygen and an electrolyte like water, leading to the formation of rust and compromising structural integrity. The process involves two simultaneous reactions: an anodic reaction, where iron dissolves (Fe → Fe²⁺ + 2e⁻), and a cathodic reaction, commonly the reduction of oxygen (O₂ + 2H₂O + 4e⁻ → 4OH⁻).
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Organic inhibitors, particularly those containing heteroatoms (like Nitrogen, Sulfur, Oxygen) and π-electrons in their structure, are highly effective. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the aggressive medium. This film can impede the anodic, cathodic, or both reactions, thus stifling the overall corrosion process.
This compound (MBTT) , a heterocyclic organic compound, has emerged as a potent corrosion inhibitor for steel, primarily due to its unique molecular structure.
Deep Dive into this compound (MBTT)
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₈H₇NS₂
-
Structure:

(Image of the chemical structure of MBTT)
The efficacy of MBTT stems from its benzothiazole moiety. The molecule contains:
-
Nitrogen and Sulfur Heteroatoms: These atoms possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of iron atoms on the steel surface.
-
Aromatic Benzene and Thiazole Rings: These rings provide a source of π-electrons, which also participate in the adsorption process.
-
Thione Group (C=S): The sulfur atom in the thione group is another active center for adsorption.
Mechanism of Corrosion Inhibition
The primary mechanism by which MBTT protects steel is through adsorption onto the metal-solution interface. This process forms a stable, protective thin film that acts as a physical barrier to corrosive species.[3][4][5]
The adsorption process can be characterized as follows:
-
Electron Donation: The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons from the aromatic rings, are donated to the vacant d-orbitals of the iron atoms.
-
Protective Film Formation: This interaction leads to the formation of a coordinated layer of MBTT molecules on the steel surface. This film displaces water molecules and aggressive ions (like Cl⁻ and SO₄²⁻) from the surface.
-
Adsorption Modes: The adsorption can involve both physisorption (electrostatic attraction between charged molecules and the charged metal surface) and chemisorption (sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond).[6][7][8] The strength and mode of adsorption can be further elucidated through thermodynamic analysis, specifically by calculating the standard free energy of adsorption (ΔG°_ads).
Theoretical Foundation: Quantum Chemical Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the inhibitor-metal interaction before any lab work is conducted.[6][9][10][11] By calculating specific molecular properties, we can predict the potential effectiveness of an inhibitor like MBTT.
Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of the molecule. A higher E_HOMO value indicates a stronger tendency to donate electrons to the metal surface, leading to better adsorption and higher inhibition efficiency.[9][10]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of the molecule. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal's d-orbitals (back-donation).
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[10]
-
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value indicates that the inhibitor is the donor and the metal is the acceptor.[9][11]
Caption: Relationship between quantum chemical parameters and inhibition efficiency.
Application Protocols: A Step-by-Step Guide
To validate the efficacy of MBTT, a series of standardized experimental protocols must be followed. Adherence to standards from organizations like ASTM International is crucial for reproducibility and comparability of results.[12]
Protocol 1: Preparation of Steel Specimens
Proper surface preparation is critical to obtain reliable and reproducible corrosion data. This protocol is based on ASTM G1-03 standard practices.[13][14][15]
Materials:
-
Mild steel coupons (e.g., AISI 1018) of desired dimensions.
-
Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).
-
Polishing cloth and alumina slurry (e.g., 0.5 µm).
-
Distilled or deionized water.
-
Acetone or ethanol (reagent grade).
-
Hot air dryer.
-
Desiccator.
Procedure:
-
Grinding: Mechanically grind the steel coupons sequentially with SiC abrasive papers, starting from a coarse grit (240) and moving to a fine grit (1200). Ensure unidirectional grinding for each step, rotating the sample 90 degrees between grits.
-
Polishing: Polish the ground specimens to a mirror finish using an alumina slurry on a polishing cloth.
-
Cleaning: Thoroughly rinse the polished specimens with distilled water to remove polishing residues.[16]
-
Degreasing: Degrease the specimens by immersing them in an ultrasonic bath with acetone or ethanol for 5-10 minutes.[16]
-
Drying: Dry the cleaned specimens using a hot air dryer.
-
Storage: Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to testing. Handle only with clean gloves to avoid surface contamination.[17]
Protocol 2: Gravimetric (Weight Loss) Measurements
This is a straightforward method to determine the average corrosion rate. It is based on the ASTM G31-72 standard.[13][15]
Procedure:
-
Prepare and weigh the steel specimens accurately (W_initial) using an analytical balance.
-
Prepare the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄).
-
Prepare a series of test solutions by dissolving different concentrations of MBTT (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Include a "blank" solution with no inhibitor.
-
Completely immerse triplicate specimens in each test solution for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.[18]
-
After the immersion period, retrieve the specimens.
-
Cleaning: Remove the corrosion products according to ASTM G1-90, typically by scrubbing gently with a soft brush in a cleaning solution (e.g., HCl with hexamine), followed by rinsing with distilled water and acetone.[14]
-
Dry the cleaned specimens and re-weigh them accurately (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D)
-
Where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel (approx. 7.85 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where: CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[6]
-
-
Table 1: Sample Data Presentation for Gravimetric Analysis
| Inhibitor Conc. (ppm) | Avg. Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 0.1520 | 5.80 | - |
| 50 | 0.0410 | 1.56 | 73.1% |
| 100 | 0.0235 | 0.90 | 84.5% |
| 200 | 0.0118 | 0.45 | 92.2% |
| 500 | 0.0075 | 0.29 | 95.0% |
Protocol 3: Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed information about the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used.[4][19]
Caption: Workflow for electrochemical corrosion inhibitor testing.
A. Potentiodynamic Polarization (PDP) This technique measures the current response as the potential of the working electrode is scanned, revealing the inhibitor's effect on both anodic and cathodic half-reactions.[20][21]
Procedure:
-
Assemble the three-electrode cell with the prepared steel specimen as the working electrode, immersed in the test solution (blank or with inhibitor).
-
Allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[22]
-
Plot the resulting current density (log scale) against the applied potential.
-
Data Analysis:
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point.[23][24]
-
The potential at this intersection is the Corrosion Potential (E_corr) .
-
The current density at this intersection is the Corrosion Current Density (i_corr) .
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100[23]
-
Inhibitor Type: If the change in E_corr with the inhibitor is > 85 mV, it is classified as either an anodic or cathodic type. If the shift is < 85 mV, it is a mixed-type inhibitor.[23] MBTT typically acts as a mixed-type inhibitor.[25]
-
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful, non-destructive method for studying the properties of the inhibitor film and the charge transfer kinetics at the interface.[26][27][28]
Procedure:
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[19]
-
Record the impedance response of the system.
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance magnitude and phase angle vs. frequency) formats.
-
For an uninhibited system, the Nyquist plot often shows a single depressed semicircle. In the presence of an effective inhibitor like MBTT, the diameter of this semicircle increases significantly.
-
Fit the impedance data to an appropriate Equivalent Electrical Circuit (EEC) to model the electrochemical interface. A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl).[28][29]
-
Charge Transfer Resistance (R_ct): This value is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
Table 2: Sample Data Presentation for Electrochemical Analysis
| Inhibitor Conc. (ppm) | i_corr (μA/cm²) (from PDP) | IE% (PDP) | R_ct (Ω·cm²) (from EIS) | IE% (EIS) |
| 0 (Blank) | 550.2 | - | 45.5 | - |
| 50 | 145.1 | 73.6% | 180.2 | 74.7% |
| 100 | 82.5 | 85.0% | 315.8 | 85.6% |
| 200 | 41.8 | 92.4% | 620.4 | 92.7% |
| 500 | 26.4 | 95.2% | 985.1 | 95.4% |
Protocol 4: Surface Characterization
Surface analysis techniques provide direct visual and compositional evidence of the protective inhibitor film.[30][31]
A. Scanning Electron Microscopy (SEM) SEM is used to observe the surface morphology of the steel.[18][31]
Procedure:
-
Immerse steel specimens in the blank and inhibitor-containing solutions for a set period.
-
Gently rinse the specimens with distilled water and dry them.
-
Mount the specimens on stubs and sputter-coat with a conductive layer (e.g., gold) if necessary.
-
Acquire images at various magnifications.
-
Expected Outcome: The specimen from the blank solution will show a rough, pitted, and damaged surface characteristic of severe corrosion. The specimen protected by MBTT will exhibit a much smoother and largely undamaged surface, confirming the formation of a protective layer.[3]
B. X-ray Photoelectron Spectroscopy (XPS) XPS analyzes the elemental composition of the top few nanometers of the surface, providing definitive proof of inhibitor adsorption.[30][32]
Procedure:
-
Prepare samples as for SEM analysis.
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Expected Outcome: The XPS spectrum of the steel surface exposed to MBTT will show peaks corresponding to Nitrogen (N 1s) and Sulfur (S 2p), in addition to Iron (Fe 2p), Oxygen (O 1s), and Carbon (C 1s). The presence of N and S peaks is direct evidence that MBTT molecules have adsorbed and are present in the surface film.[25]
Protocol 5: Adsorption Isotherm Analysis
This analysis helps to understand the interaction between the inhibitor molecules and the metal surface.
Procedure:
-
Obtain surface coverage (θ) values at different inhibitor concentrations (C). The value of θ can be calculated from the inhibition efficiency (θ = IE% / 100) obtained from weight loss or electrochemical measurements.
-
Test the fit of the (C/θ) vs. C data to the Langmuir Adsorption Isotherm model, which is frequently used for such systems.[6][7][8]
-
Langmuir Equation: C/θ = 1/K_ads + C
-
-
A linear plot of C/θ versus C with a correlation coefficient (R²) close to 1 indicates that the adsorption follows the Langmuir model, which assumes monolayer adsorption on a uniform surface.[7]
-
Thermodynamic Calculation:
-
The equilibrium constant of adsorption (K_ads) can be determined from the intercept of the Langmuir plot (Intercept = 1/K_ads).
-
The standard free energy of adsorption (ΔG°_ads) can then be calculated:
-
Interpretation: Generally, ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Values in between suggest a mixed mode of adsorption.
-
References
- 1. 2268-77-1|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. tft-pneumatic.com [tft-pneumatic.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Content Retired - Compliance Assistance Centers [caiweb.com]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. jmaterenvironsci.com [jmaterenvironsci.com]
- 20. farsi.msrpco.com [farsi.msrpco.com]
- 21. corrosionpedia.com [corrosionpedia.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ijcsi.pro [ijcsi.pro]
- 27. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 28. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 29. content.ampp.org [content.ampp.org]
- 30. content.ampp.org [content.ampp.org]
- 31. researchgate.net [researchgate.net]
- 32. content.ampp.org [content.ampp.org]
analytical techniques for 4-Methylbenzo[d]thiazole-2(3H)-thione characterization
An In-Depth Technical Guide to the Analytical Characterization of 4-Methylbenzo[d]thiazole-2(3H)-thione
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as applications as corrosion inhibitors.[1][2] The introduction of a methyl group at the 4-position of the benzene ring significantly influences the molecule's steric and electronic properties, which can modulate its biological activity and physicochemical behavior.[1]
Given its potential as a therapeutic agent or a key synthetic intermediate, unambiguous structural confirmation and purity assessment are non-negotiable. This guide provides a comprehensive suite of analytical techniques and detailed protocols designed for researchers, scientists, and drug development professionals to ensure the identity, structure, and purity of synthesized this compound. The workflow emphasizes a multi-technique, orthogonal approach, where data from different analytical methods are integrated to build a self-validating characterization package.
Integrated Analytical Workflow
A robust characterization of this compound relies on the convergence of spectroscopic and chromatographic data. Each technique provides a unique piece of the structural puzzle. The logical flow of analysis ensures that both the molecular structure and the sample's purity are confirmed with the highest degree of confidence.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of an organic molecule.
-
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad signal for the N-H proton.
-
¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This spectrum will confirm the presence of the thione carbon (C=S), the carbons of the aromatic ring, and the methyl carbon.
The combination of ¹H and ¹³C NMR spectra allows for a complete assignment of the molecule's carbon-hydrogen framework, serving as its unique structural fingerprint.[3][4]
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.[5]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 16 ppm and 16-32 scans are typically sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm and a higher number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected NMR Data Summary
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Notes |
| ¹H NMR | Aromatic Protons (3H) | 6.9 - 7.5 | Complex multiplet pattern depending on coupling. |
| Methyl Protons (-CH₃) | ~2.4 | Singlet. | |
| Thiol Proton (-NH) | 11 - 14 | Broad singlet; position is concentration and solvent dependent. May exchange with D₂O. | |
| ¹³C NMR | Thione Carbon (C=S) | 185 - 200 | Characteristic downfield shift. |
| Aromatic Carbons (6C) | 110 - 140 | Multiple signals corresponding to the fused ring system. | |
| Methyl Carbon (-CH₃) | 15 - 25 |
Note: Predicted shifts are based on data from related benzothiazole structures.[6] Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Application Note
Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio (m/z) to four or five decimal places, which is critical for confirming the molecular formula (C₈H₇NS₂).[4] The fragmentation pattern observed in the mass spectrum can also offer corroborating structural evidence.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The sample solution is infused directly into the source. Analysis can be done in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Electron Ionization (EI): A "harder" technique often coupled with Gas Chromatography (GC-MS). It provides a characteristic molecular ion peak ([M]⁺˙) and extensive fragmentation, which is useful for library matching and structural elucidation.[6]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis: Identify the molecular ion peak corresponding to the expected molecular weight. For HRMS data, use the instrument software to calculate the elemental composition from the accurate mass and compare it with the theoretical formula.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₇NS₂ |
| Theoretical Monoisotopic Mass | 181.00199 Da |
| Expected Ion (ESI+) | [M+H]⁺ = 182.00977 Da |
| Expected Ion (ESI-) | [M-H]⁻ = 180.00254 Da |
| Expected Ion (EI) | [M]⁺˙ = 181.00199 Da |
Note: The presence of sulfur isotopes (³⁴S) will result in a characteristic M+2 peak with an abundance of ~8.8% relative to the monoisotopic peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, FTIR is crucial for confirming the presence of the N-H bond, the C=S (thione) group, aromatic C-H bonds, and aliphatic C-H bonds of the methyl group.[7][8]
Experimental Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Collection: Record a background spectrum of the empty instrument (for ATR) or a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and accessory absorptions.
-
Sample Spectrum Acquisition: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |
| 3100 - 3300 | N-H Stretch | Thiolactam N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) C-H |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C=S Stretch | Thione |
| 690 - 900 | C-H Bending | Aromatic (out-of-plane) |
| ~690 | C-S Stretch | Thiazole Ring C-S |
Reference data adapted from spectroscopic studies of similar benzothiazole structures.[3][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Application Note
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound contains a chromophore that absorbs UV or visible light, promoting electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum, characterized by one or more absorption maxima (λ_max), is useful for quantitative analysis (using the Beer-Lambert law) and as a confirmatory identity test.[3][9]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Replace the blank with the sample cuvette and scan across a range of wavelengths (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Expected UV-Vis Data
| Parameter | Expected Value | Notes |
| λ_max | ~230 nm and ~320-330 nm | Benzothiazole systems typically show multiple absorption bands corresponding to π→π* transitions. The exact positions and intensities are solvent-dependent. |
Note: Values are estimated based on the parent benzothiazole chromophore.[9]
References
- 1. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole [webbook.nist.gov]
Application Notes & Protocols: 4-Methylbenzo[d]thiazole-2(3H)-thione in Medicinal Chemistry
Introduction: The Benzothiazole Scaffold and the Significance of the 4-Methyl Derivative
The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[1][3][4][5][6] The thione-substituted benzothiazole, specifically the benzo[d]thiazole-2(3H)-thione core, is of particular interest. The exocyclic sulfur atom in the thione group often enhances the biological profile of the molecule, contributing to its diverse therapeutic potential.
This document focuses on a specific derivative: 4-Methylbenzo[d]thiazole-2(3H)-thione . The introduction of a methyl group at the 4-position of the benzothiazole ring is not a trivial modification. This substitution is expected to influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets, metabolic stability, and overall efficacy.[7] The strategic placement of the methyl group may enhance binding affinity to target enzymes or receptors and can serve as a valuable intermediate for the synthesis of more complex, biologically active molecules.[7]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound, with a focus on its evaluation as an anticancer and antimicrobial agent.
Part 1: Synthesis and Characterization
A reliable and efficient synthesis protocol is paramount for obtaining high-purity this compound for biological screening. A common and effective method involves the cyclization of 2-amino-3-methylbenzenethiol with a source of carbon disulfide.[7]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-3-methylbenzenethiol and carbon disulfide.
Materials:
-
2-amino-3-methylbenzenethiol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (1.1 eq) in ethanol (100 mL).
-
Addition of Reactants: To the stirred solution, add 2-amino-3-methylbenzenethiol (1.0 eq). Allow the mixture to stir for 15 minutes at room temperature.
-
Thione Formation: Slowly add carbon disulfide (1.2 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).
-
Precipitation: Acidify the aqueous solution by dropwise addition of concentrated HCl with constant stirring until the pH is acidic (pH ~2-3). A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Part 2: Anticancer Applications and Evaluation Protocols
Derivatives of the benzothiazole scaffold have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including breast, colon, lung, and leukemia.[8][9][10][11] The proposed mechanisms of action are diverse, including the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation.[6][12]
Rationale for Anticancer Screening
The 4-methyl substitution on the benzothiazole-2-thione scaffold provides a novel chemical entity for anticancer screening. The methyl group can enhance cellular uptake and may influence the molecule's interaction with specific biological targets within cancer cells.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Anticancer Screening Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Part 3: Antimicrobial Applications and Evaluation Protocols
Benzothiazole-2-thione derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Rationale for Antimicrobial Screening
Given the established antimicrobial potential of the benzothiazole-2-thione scaffold, the 4-methyl derivative is a prime candidate for evaluation against clinically relevant microbial strains. The methyl group may enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (stock solution in DMSO)
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium across the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Expected MIC Values
While specific data for the 4-methyl derivative is under investigation, based on published data for similar benzothiazole-2-thione derivatives, the following table illustrates a potential format for presenting results.[14]
| Compound/Control | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | TBD | TBD | TBD |
| Ciprofloxacin | 0.5 - 2 | 0.015 - 1 | N/A |
| Fluconazole | N/A | N/A | 0.25 - 2 |
TBD: To Be Determined
Visualization of Antimicrobial Action
Caption: Potential mechanisms of antimicrobial action.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for its synthesis and evaluation in the key areas of oncology and microbiology. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationship through the synthesis of additional analogs, and conducting in vivo efficacy and toxicity studies to validate its therapeutic potential. The versatility of the benzothiazole core suggests that this compound could also be explored for other activities, such as anti-inflammatory and neuroprotective effects.[1][5]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilkogretim-online.org [ilkogretim-online.org]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medipol.edu.tr [medipol.edu.tr]
Application Notes and Protocols for the Functionalization of 4-Methylbenzo[d]thiazole-2(3H)-thione
Introduction: The Strategic Importance of the 4-Methylbenzo[d]thiazole-2(3H)-thione Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The this compound scaffold, in particular, offers a unique combination of structural features that make it an attractive starting point for the synthesis of novel therapeutic agents. The methyl group at the 4-position introduces steric and electronic modifications that can influence the molecule's binding affinity and metabolic stability, while the thione group provides a reactive handle for a variety of chemical transformations.[3] This document provides a detailed guide to the functionalization of this compound, with a focus on protocols that are robust, reproducible, and amenable to the generation of diverse chemical libraries for drug discovery programs.
Core Principles of Functionalization: N- and S-Alkylation
The tautomeric nature of this compound allows for functionalization at both the nitrogen and sulfur atoms. The thione form is in equilibrium with its thiol tautomer, 4-methylbenzo[d]thiazole-2-thiol. This equilibrium is the key to accessing two distinct avenues of derivatization: N-alkylation and S-alkylation. The choice of reaction conditions, particularly the base and solvent, dictates the regioselectivity of the alkylation reaction.
N-Functionalization: The Mannich Reaction for Aminomethylation
A powerful method for the N-functionalization of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, the N-H of the benzothiazole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[4][5] The product, a Mannich base, introduces an aminomethyl group at the 3-position of the benzothiazole ring, a common motif in biologically active molecules.[6][7]
Causality Behind the Experimental Choices
The Mannich reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde.[5] The acidic proton on the nitrogen of this compound is then abstracted, and the resulting nucleophilic nitrogen attacks the iminium ion. The choice of a protic solvent like ethanol facilitates the formation of the iminium ion and the subsequent proton transfers. The reaction is typically carried out under reflux to ensure sufficient energy for the condensation to occur.
Experimental Protocol: Synthesis of 4-Methyl-3-(morpholinomethyl)benzo[d]thiazole-2(3H)-thione
This protocol details the synthesis of a representative Mannich base of this compound using morpholine as the secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | 2268-77-1 | 181.28 | 10 | 1.81 g |
| Formaldehyde (37% aqueous solution) | 50-00-0 | 30.03 | 15 | 1.2 mL |
| Morpholine | 110-91-8 | 87.12 | 12 | 1.05 g (1.05 mL) |
| Ethanol | 64-17-5 | 46.07 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.81 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
To the stirred solution, add morpholine (1.05 g, 12 mmol) followed by the dropwise addition of formaldehyde solution (1.2 mL, 15 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water (100 mL) with constant stirring.
-
The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water.
-
Recrystallize the crude product from ethanol to afford the pure 4-Methyl-3-(morpholinomethyl)benzo[d]thiazole-2(3H)-thione as a crystalline solid.
Expected Outcome:
The expected product is a white to off-white solid with an anticipated yield of 75-85%. The purity of the compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Diagram of the Mannich Reaction Workflow:
Caption: Workflow for the synthesis of a Mannich base.
S-Functionalization: Direct Alkylation of the Thiol Tautomer
S-alkylation of this compound provides access to a different class of derivatives, the 2-(alkylthio)benzo[d]thiazoles. This reaction proceeds through the thiol tautomer and is typically favored under basic conditions where the thiol proton is abstracted to form a highly nucleophilic thiolate anion.
Causality Behind the Experimental Choices
The choice of base is critical for efficient S-alkylation. A moderately strong base like sodium bicarbonate or potassium carbonate is often sufficient to deprotonate the thiol.[5] The use of an aprotic polar solvent like dimethylformamide (DMF) is advantageous as it readily dissolves the reactants and the intermediate salt, and it does not participate in the reaction. The reaction is often performed at a slightly elevated temperature to increase the reaction rate.
Experimental Protocol: Synthesis of 2-(Ethylthio)-4-methylbenzo[d]thiazole
This protocol describes the S-alkylation of this compound with ethyl iodide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound | 2268-77-1 | 181.28 | 10 | 1.81 g |
| Ethyl Iodide | 75-03-6 | 155.97 | 11 | 1.72 g (0.89 mL) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 15 | 1.26 g |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 30 mL |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.81 g, 10 mmol) in DMF (30 mL).
-
Add sodium bicarbonate (1.26 g, 15 mmol) to the solution and stir the suspension for 15 minutes at room temperature.
-
From the dropping funnel, add ethyl iodide (1.72 g, 11 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, monitoring the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine solution (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 2-(ethylthio)-4-methylbenzo[d]thiazole.
Expected Outcome:
The product is expected as a pale yellow oil or a low-melting solid with a typical yield of 80-90%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Diagram of the S-Alkylation Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 4. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 5. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]
- 6. oarjbp.com [oarjbp.com]
- 7. asianpubs.org [asianpubs.org]
The Versatility of 4-Methylbenzo[d]thiazole-2(3H)-thione in Materials Science: A Guide to Application and Protocol
Herein, we explore the multifaceted applications of 4-Methylbenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of significant interest in advanced materials science. This technical guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and field-proven protocols for its utilization as a potent corrosion inhibitor, a functional monomer in polymer synthesis, and a component in organic electronic devices.
Introduction to this compound
This compound, with the CAS number 2268-77-1, is a derivative of benzothiazole.[1][2][3] Its molecular structure, featuring a benzene ring fused to a thiazole ring with a methyl group and a thione substituent, imparts unique electronic and chemical properties. These characteristics, particularly the presence of heteroatoms (nitrogen and sulfur) and a π-electron system, are central to its functionality in various material science applications.
Section 1: Corrosion Inhibition
The most prominent application of this compound and its derivatives is in the field of corrosion prevention. These compounds have demonstrated exceptional efficacy in protecting various metals and alloys, such as carbon steel and aluminum, from corrosive degradation, particularly in acidic environments.[4][5][6]
Mechanism of Corrosion Inhibition: A Tale of Adsorption and Film Formation
The inhibitory action of this compound stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5][6] This adsorption is a complex process involving both physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.
-
Chemisorption: This is a stronger form of adsorption where covalent bonds are formed between the heteroatoms (N and S) of the benzothiazole ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring also contribute to this interaction.[5]
This adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[5][6] The result is a stable, protective film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.[5]
Caption: Mechanism of corrosion inhibition by this compound.
Protocols for Evaluating Corrosion Inhibition Performance
To quantify the effectiveness of this compound as a corrosion inhibitor, several standard techniques are employed.
This is a straightforward and widely used method to determine the corrosion rate.[6][7][8][9]
Protocol:
-
Specimen Preparation: Mechanically polish metal coupons (e.g., C38 steel) with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.[10]
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of this compound.[11]
-
Exposure: Maintain the setup at a constant temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a solution of HCl with an inhibitor and a soft brush), wash, dry, and reweigh.[9]
-
Calculation:
-
Corrosion Rate (CR) in mm/year = (K × W) / (A × T × D), where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[1][3][12][13]
a) Potentiodynamic Polarization (PDP)
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.[14][15]
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[15]
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.[3][4][11][16]
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Present the impedance data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating a higher charge transfer resistance (R_ct).
-
Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl).
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
Performance Data
| Inhibitor Concentration | Weight Loss IE (%) | PDP IE (%) | EIS IE (%) |
| 50 ppm | 85.2 | 88.5 | 89.1 |
| 100 ppm | 92.7 | 94.1 | 95.3 |
| 150 ppm | 97.5 | 98.2 | 98.8 |
Note: The data presented are representative values for benzothiazole derivatives and may vary depending on the specific experimental conditions.[10]
Section 2: Polymer Science
Benzothiazole-containing polymers are known for their excellent thermal stability, mechanical properties, and unique electronic characteristics. This compound can potentially be used as a monomer or a precursor for the synthesis of such high-performance polymers.
Synthesis of Polybenzothiazoles
Representative Protocol for Poly(p-phenylene benzobisthiazole) (PBT) Synthesis:
-
Monomer Preparation: The key monomers are terephthalic acid and 2,5-diamino-1,4-benzenedithiol dihydrochloride.
-
Polycondensation:
-
In a moisture-free reaction vessel under a nitrogen atmosphere, add the monomers to deaerated polyphosphoric acid (PPA).
-
Heat the mixture gradually to around 170-200°C to facilitate the condensation reaction and removal of water and HCl.
-
The polymerization is typically carried out for 24-48 hours until a significant increase in viscosity is observed, indicating high molecular weight polymer formation.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the hot PPA solution into a large volume of a non-solvent like water or methanol.
-
Wash the precipitated polymer extensively with water and then with a base (e.g., ammonium hydroxide) to remove residual PPA, followed by further washing with water until neutral.
-
Dry the polymer under vacuum.
-
Caption: General workflow for the synthesis of polybenzothiazoles.
Section 3: Organic Electronics
The electron-deficient nature of the benzothiazole core makes its derivatives promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[20][21][22]
Organic Field-Effect Transistors (OFETs)
Benzothiazole-containing materials can function as the active semiconductor layer in OFETs.[23][24][25]
Protocol for Fabricating a Bottom-Gate, Top-Contact OFET:
-
Substrate Preparation: Start with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (gate dielectric). Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Modification (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface for organic semiconductor deposition.
-
Semiconductor Deposition:
-
Dissolve the benzothiazole-based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit a thin film of the semiconductor onto the dielectric surface using techniques like spin-coating or drop-casting.
-
Anneal the film at an appropriate temperature to improve crystallinity and molecular ordering.
-
-
Source-Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask using thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET, such as output and transfer curves, to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives can be utilized as emitter materials or as components in the charge transport layers of OLEDs.[20][21][26][27]
Protocol for Fabricating a Multilayer OLED:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate (the anode) using a standard cleaning procedure.
-
Layer Deposition by Thermal Evaporation: In a high-vacuum chamber, sequentially deposit the following layers onto the ITO substrate:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).
-
Hole Transport Layer (HTL): e.g., NPD.
-
Emissive Layer (EML): The benzothiazole derivative, either as a neat film or doped into a host material.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF).
-
Cathode: A low work function metal, such as aluminum (Al).
-
-
Encapsulation: Encapsulate the device to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization: Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED.
Section 4: Rubber Vulcanization
Thiazole derivatives, including 2-mercaptobenzothiazole (MBT), are widely used as accelerators in the sulfur vulcanization of rubber.[5][10][26][28][29] They increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which improves the efficiency of rubber production and the properties of the final product.[5]
Role in Vulcanization
Thiazole accelerators act as catalysts in the complex series of chemical reactions that lead to the formation of sulfur cross-links between polymer chains.[5] This cross-linking transforms the tacky, plastic-like raw rubber into a strong, elastic, and durable material.[5]
Representative Rubber Compounding Protocol:
-
Mastication: Soften the raw rubber (e.g., natural rubber) on a two-roll mill.
-
Ingredient Incorporation: Add the compounding ingredients in the following order, ensuring thorough mixing after each addition:
-
Activators: Zinc oxide and stearic acid.
-
Antioxidants/Antiozonants.
-
Fillers: Carbon black or silica.
-
Processing Aids.
-
Accelerator: this compound (or a related thiazole accelerator).
-
Curing Agent: Sulfur.
-
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Vulcanization (Curing): Shape the rubber compound and heat it under pressure in a mold at a specific temperature and for a predetermined time (e.g., 150°C for 20 minutes) to induce cross-linking.
-
Characterization: Evaluate the mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and hardness.
Conclusion
This compound is a remarkably versatile molecule with significant potential in various domains of materials science. Its inherent chemical features make it an excellent corrosion inhibitor, a valuable building block for high-performance polymers, and a promising component in the burgeoning field of organic electronics. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers and professionals seeking to harness the capabilities of this compound in their respective fields. Further research and optimization of these applications will undoubtedly unlock even greater potential for this compound in the development of next-generation materials.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. akrochem.com [akrochem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. scribd.com [scribd.com]
- 9. alspi.com [alspi.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. gamry.com [gamry.com]
- 14. Potentiodynamic polarization [corrosion-doctors.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber [mdpi.com]
- 18. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs | Semantic Scholar [semanticscholar.org]
- 22. nbinno.com [nbinno.com]
- 23. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. welltchemicals.com [welltchemicals.com]
- 29. lusida.com [lusida.com]
Application Note & Protocol: A Guide to the Experimental Study of 4-Methylbenzo[d]thiazole-2(3H)-thione Reactions
Introduction and Scope
4-Methylbenzo[d]thiazole-2(3H)-thione is a heterocyclic compound featuring a benzothiazole core functionalized with a methyl group and a thione moiety.[1][2] The thiazole ring is a prominent scaffold in compounds with a wide range of biological activities.[3] The reactivity of this molecule is dominated by the thione group, which exists in a tautomeric equilibrium with its thiol form. This dual reactivity makes it a versatile building block for synthesizing more complex molecules, particularly through reactions at the sulfur atom.
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the chemical transformations of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that experimental designs are both robust and rationally grounded. We will detail a complete workflow, from initial safety assessments and reaction setup to in-depth monitoring and structural characterization of products, using a representative S-alkylation reaction as a practical exemplar.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the associated hazards is mandatory. This compound and many reagents used in its reactions are hazardous.
-
Hazard Profile: While specific toxicity data for this compound is not extensively detailed, related benzothiazole structures are known to be harmful.[4] General safety data for similar compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is prudent to treat it as a substance that is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for general use), and splash-proof safety goggles.
-
Engineering Controls: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste management guidelines. Do not discharge into drains.
-
Spill Management: In case of a spill, evacuate the area. Use an absorbent material (e.g., Chemizorb®) to contain the spill, collect it carefully, and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
Materials, Reagents, and Equipment
Reagents & Consumables:
-
This compound (CAS: 2268-77-1)[1]
-
Alkylating agent (e.g., Iodomethane or Ethyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Hexanes (for chromatography)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Nitrogen or Argon manifold)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) tank and UV lamp (254 nm)
-
Glass column for chromatography
-
Analytical balance
-
NMR Spectrometer
-
Mass Spectrometer (GC-MS or LC-MS)
Core Principles: Reactivity of the Thione Moiety
The chemical behavior of this compound is primarily governed by the exocyclic thione group. This group exhibits thione-thiol tautomerism, co-existing in equilibrium with the aromatic 2-mercapto-4-methylbenzo[d]thiazole form.
Under basic conditions, the proton on the nitrogen atom is readily removed, generating a resonance-stabilized ambidentate anion. The negative charge is delocalized over the nitrogen and sulfur atoms. While reactions can occur at either the N or S atom, sulfur, being a soft nucleophile, preferentially attacks soft electrophiles like alkyl halides. This principle, known as Hard and Soft Acids and Bases (HSAB) theory, is the causal basis for selecting S-alkylation as a predictable and high-yielding transformation.
Experimental Workflow: A General Overview
The logical flow for studying the reactivity of this compound follows a systematic process from preparation to final analysis. This ensures reproducibility and accurate interpretation of results.
Caption: General experimental workflow for studying reactions of this compound.
Protocol: Synthesis of 2-(Methylthio)-4-methylbenzo[d]thiazole
This protocol details a representative S-alkylation reaction. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation of the base, thereby increasing the nucleophilicity of the thionate anion.
Caption: Reaction scheme for the S-alkylation of this compound with iodomethane.
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 181 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq, e.g., 207 mg, 1.5 mmol) to the stirring solution. The suspension will turn cloudy.
-
Reagent Addition: Slowly add iodomethane (1.2 eq, e.g., 75 µL, 1.2 mmol) dropwise via syringe at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.
Analytical Methods for Monitoring and Characterization
Effective analysis is crucial for confirming the outcome of the reaction. A combination of chromatographic and spectroscopic techniques provides a self-validating system.[6]
-
Thin-Layer Chromatography (TLC): This is the primary tool for real-time reaction monitoring.[7] A co-spot (a lane with both the starting material and the reaction mixture) is essential to confirm the disappearance of the reactant. The product, being less polar due to the masking of the N-H group, will have a higher R_f value than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.[6]
-
¹H NMR: The most telling change is the disappearance of the broad N-H proton signal (typically >10 ppm) from the starting material. A new singlet corresponding to the S-CH₃ protons will appear, typically in the 2.5-3.0 ppm range. The aromatic protons will also show slight shifts.
-
¹³C NMR: The thione carbon (C=S) in the starting material, which appears around 170-190 ppm, will be replaced by a signal for the S-C=N carbon in the product, shifted upfield. A new signal for the S-CH₃ carbon will appear around 10-20 ppm.[8]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. For the example reaction, the product (C₉H₉NS₂) has a molecular weight of 195.29 g/mol . Expect to see a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to this mass.
Tabulated Data: Representative Reaction Conditions
The following table summarizes typical parameters for the S-alkylation reaction described above, providing a quick reference for experimental setup.
| Parameter | Value / Description | Rationale |
| Substrate | This compound | The nucleophile for the reaction. |
| Electrophile | Iodomethane (1.2 eq) | Provides the methyl group for S-alkylation. A slight excess drives the reaction. |
| Base | Anhydrous Potassium Carbonate (1.5 eq) | Mild inorganic base sufficient to deprotonate the substrate without side reactions. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the thionate. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction with a reactive electrophile like iodomethane. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, confirmed by TLC monitoring. |
| Monitoring System | TLC (3:1 Hexanes:EtOAc), UV visualization | Allows for real-time tracking of substrate consumption and product formation. |
References
- 1. This compound | 2268-77-1 [sigmaaldrich.com]
- 2. Synthonix, Inc > 2268-77-1 | this compound [synthonix.com]
- 3. researchgate.net [researchgate.net]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Fungicidal Activity of 4-Methylbenzo[d]thiazole-2(3H)-thione Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed the search for new antifungal agents with novel mechanisms of action and broad-spectrum efficacy. Within this landscape, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a highly promising class of molecules.[1][2] Benzothiazole and its derivatives exhibit a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
This guide focuses specifically on derivatives of the 4-Methylbenzo[d]thiazole-2(3H)-thione core structure. These compounds are of significant interest due to their demonstrated potential as potent fungicidal agents.[5] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, detailing the mechanistic rationale, key structure-activity relationships (SAR), and robust experimental protocols for the synthesis and evaluation of these promising antifungal candidates.
Pillar 1: Mechanistic Insights & Rationale
Understanding the mechanism of action is critical for rational drug design and optimization. Benzothiazole derivatives have been shown to interfere with several vital fungal processes. While the precise mechanism can vary between derivatives, two primary targets have been identified.
-
Inhibition of Fungal N-Myristoyltransferase (NMT): NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function. The inhibition of NMT disrupts these fundamental processes, leading to cell death, making it an attractive target for antifungal therapy.[6][7] Certain benzothiazole derivatives have been identified as highly potent NMT inhibitors with fungicidal activity.[6][7]
-
Disruption of Ergosterol Biosynthesis via CYP51 Inhibition: The fungal cell membrane's integrity is paramount for its survival, and ergosterol is its most critical sterol component. The cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), is a key catalyst in the ergosterol biosynthesis pathway. Several studies have revealed that benzothiazole derivatives, similar to azole antifungals, can act as inhibitors of CYP51.[1][8][9] By blocking this enzyme, the derivatives deplete ergosterol and cause the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[8]
Visualizing the Mechanism: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway, a key mechanism of action for many benzothiazole derivatives.
Caption: Inhibition of the CYP51 enzyme by a benzothiazole derivative.
Pillar 2: Structure-Activity Relationship (SAR) Insights
The antifungal potency and spectrum of this compound derivatives are highly dependent on the nature and position of various substituents. SAR studies are crucial for optimizing lead compounds into clinical candidates.
-
Side-Chain Modifications: Research has shown that modifying the side chains attached to the core benzothiazole structure can dramatically expand the antifungal spectrum beyond a single species like Candida albicans to a broader range of systemic fungi and dermatophytes.[6][7]
-
Hybridization Approach: Synthesizing hybrid molecules that combine the benzothiazole scaffold with other known antifungal pharmacophores, such as amide-imidazole moieties, has yielded compounds with potent activity.[8] For instance, compounds 14o, 14p, and 14r from one study, which incorporated these features, exhibited minimum inhibitory concentration (MIC) values in the potent range of 0.125–2 μg/mL against C. albicans and Cryptococcus neoformans.[1][8]
-
Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups, such as a nitro group at the 6th position of the benzothiazole nucleus, has been shown to confer moderate to good antifungal activity.[4]
Pillar 3: Experimental Protocols & Application Notes
The following protocols provide a self-validating framework for the synthesis and in vitro evaluation of novel this compound derivatives. Adherence to these standardized methods ensures reproducibility and accuracy.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a representative synthesis route. Specific reaction conditions (temperature, time, solvent) may require optimization for different derivatives.
Rationale: This procedure utilizes a common and efficient method for forming the benzothiazole ring system by reacting an appropriately substituted aniline with carbon disulfide.[10] The subsequent derivatization allows for the introduction of various side chains for SAR studies.
Caption: General workflow for the synthesis of derivative libraries.
Step-by-Step Procedure:
-
Synthesis of the Core Structure:
-
To a solution of a substituted o-iodoaniline (e.g., 3-methyl-2-iodoaniline) in a suitable solvent like DMF, add cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst such as tetramethylammonium bromide (TMAB).[10]
-
Add carbon disulfide (CS₂) dropwise to the mixture at room temperature.
-
Heat the reaction mixture under reflux for several hours, monitoring progress by TLC.
-
After completion, cool the reaction, pour it into ice water, and acidify to precipitate the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
-
Synthesis of Chloroacetamido Intermediate:
-
Suspend the core structure from Step 1 in a solvent like dioxane.
-
Add chloroacetyl chloride dropwise while stirring in an ice bath.[4]
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Pour the mixture into cold water to precipitate the intermediate. Filter, wash, and dry the product.
-
-
Synthesis of Final Derivatives:
-
Dissolve the chloroacetamido intermediate in a solvent such as ethanol.
-
Add an equimolar amount of the desired aromatic or heterocyclic amine.[4]
-
Reflux the mixture for several hours.
-
Cool the reaction mixture. The product will often precipitate upon cooling or after the addition of water.
-
Filter the final product, wash with cold ethanol, and recrystallize to purify.
-
Confirm the structure of all synthesized compounds using IR, ¹H-NMR, and Mass spectral analysis.[4]
-
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Caption: Workflow for determining MIC and MFC values.
Materials:
-
Synthesized benzothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture fungal strains on SDA plates and incubate at 35°C for 24 hours (for yeasts) or until sufficient growth is observed.[13]
-
Prepare a fungal suspension in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts), which can be verified using a spectrophotometer at 530 nm.[12]
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1%.[12]
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).[13]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
MFC Determination (Optional but Recommended):
-
To determine if the compound is fungicidal, take an aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto a fresh, drug-free SDA plate.[13]
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear, tabular format for easy interpretation and comparison across different derivatives and fungal species.
Table 1: Example Template for Presenting In Vitro Antifungal Activity Data (MIC in µg/mL)
| Compound ID | R¹ Substituent | R² Substituent | C. albicans ATCC 90028 | C. neoformans ATCC 90112 | Aspergillus niger ATCC 16404 | Fluconazole (Control) |
| MBT-001 | H | 4-chlorophenyl | 2.0 | 4.0 | 16.0 | 1.0 |
| MBT-002 | 6-NO₂ | 4-fluorophenyl | 0.5 | 1.0 | 8.0 | 1.0 |
| MBT-003 | 6-Br | 3-chlorophenyl | 1.0 | 2.0 | 16.0 | 1.0 |
| ... | ... | ... | ... | ... | ... | ... |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ifyber.com [ifyber.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Emerging Role of 4-Methylbenzo[d]thiazole-2(3H)-thione in Pharmaceutical Development: Application Notes and Protocols
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. The inherent structural features of the benzothiazole scaffold, such as its aromaticity, planarity, and the presence of heteroatoms, allow for diverse interactions with biological targets. This has led to the development of several clinically approved drugs and a plethora of investigational agents.
This guide focuses on a specific, yet foundational, member of this class: 4-Methylbenzo[d]thiazole-2(3H)-thione . While extensive biological data on this particular molecule is nascent, its strategic placement of a methyl group on the benzene ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index or oral bioavailability. The primary significance of this compound currently lies in its role as a versatile synthetic intermediate for the generation of novel pharmaceutical candidates.[1]
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for exploring the therapeutic potential of this compound, offering detailed protocols for its evaluation as an anticancer and antimicrobial agent. The methodologies described herein are robust and can be adapted for screening libraries of derivatives synthesized from this core structure.
Anticipated Therapeutic Applications and Mechanistic Insights
The benzothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2][3][4] Derivatives have shown promise in a multitude of therapeutic areas.
Anticancer Potential
Numerous benzothiazole derivatives have exhibited potent anticancer activity against a wide array of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[3][5] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[6]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[6]
-
Kinase Inhibition: The benzothiazole nucleus can serve as a scaffold for the design of inhibitors of key kinases involved in cancer signaling pathways.
-
DNA Intercalation and Damage: Some derivatives have been shown to interact with DNA, leading to strand breaks and cell death.[7]
The 4-methyl substitution on the benzothiazole ring may influence these activities by altering the molecule's interaction with target proteins or its cellular uptake.
Antimicrobial Activity
The benzothiazole moiety is also a key component in many compounds with significant antimicrobial properties.[8][9][10] These derivatives have demonstrated efficacy against a broad spectrum of pathogens, including:
-
Gram-Positive and Gram-Negative Bacteria: Benzothiazoles can disrupt essential bacterial processes, such as cell wall synthesis or DNA replication.
-
Fungi: Several benzothiazole-based compounds have shown potent antifungal activity.[8][9]
-
Mycobacteria: The scaffold has been explored for the development of new anti-tuberculosis agents.
The lipophilicity conferred by the methyl group in this compound could enhance its ability to penetrate microbial cell membranes, a critical step for antimicrobial action.
Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for the systematic evaluation of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive thiazole and benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the dedicated technical support guide for the synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione. This resource is tailored for researchers, medicinal chemists, and process development scientists aiming to enhance the yield, purity, and efficiency of this important heterocyclic scaffold. Benzothiazole-2-thiones are significant synthons in the development of pharmaceuticals, demonstrating a wide range of biological activities including antifungal, anti-inflammatory, and anti-tumor properties.[1]
This guide moves beyond simple protocols to provide in-depth, experience-driven advice in a direct question-and-answer format, helping you troubleshoot common experimental hurdles and understand the chemical principles behind each optimization step.
Section 1: The Synthesis Pathway - A Mechanistic Overview
Understanding the reaction mechanism is the first step toward effective troubleshooting. The most common and direct route to synthesizing benzothiazole-2-thiones involves the cyclization of an appropriate o-haloaniline derivative with carbon disulfide.[1] For this compound, the synthesis typically proceeds from 2-amino-3-methylthiophenol (or a related precursor like o-iodo- or o-haloaniline) and carbon disulfide (CS₂).
The general mechanism involves the nucleophilic attack of the amino group on the carbon of CS₂, followed by an intramolecular cyclization and elimination to form the stable benzothiazole ring.
Experimental Workflow Overview
Caption: General workflow for the synthesis and purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this synthesis? A1: Reported yields for benzothiazole-2-thione syntheses can vary widely, often from 40% to over 90%, depending on the specific precursors and reaction conditions used.[1][2] For the synthesis from o-haloanilines and carbon disulfide, yields are often in the higher range (70-90%) when optimized.[1] Steric hindrance from the methyl group at the 4-position can slightly lower the expected yield compared to the unsubstituted parent compound.[3]
Q2: What are the most critical parameters to control during the reaction? A2: The three most critical parameters are:
-
Temperature: Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the dithiocarbamate intermediate or starting materials.[3]
-
Atmosphere: The 2-aminothiophenol precursor is highly susceptible to oxidative dimerization, forming a disulfide impurity. Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial.
-
Purity of Starting Materials: Impurities in the starting aniline or carbon disulfide can introduce competing side reactions, significantly lowering the yield and complicating purification.
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material (the aniline derivative). The product is typically more polar than the starting aniline but will move off the baseline. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has run for the specified time, but the TLC shows mostly starting material, and the final isolated yield is very low. What went wrong?
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution & Validation |
| 1. Insufficient Reaction Temperature | Sterically hindered substrates, like those with a methyl group adjacent to the reaction center, often require higher activation energy for both the initial nucleophilic attack and the subsequent cyclization.[3] The reaction may be kinetically slow at lower temperatures. | Solution: Gradually increase the reaction temperature in 10°C increments and monitor progress by TLC every hour. For solvents like ethanol or methanol, ensure a vigorous reflux is maintained. Validation: A noticeable decrease in the starting material spot on the TLC plate confirms the reaction is proceeding. |
| 2. Ineffective Base or Incorrect Stoichiometry | The reaction often requires a base to facilitate the deprotonation of the intermediate, driving the cyclization forward. If the base is too weak, absent, or used in the wrong amount, the reaction can stall. | Solution: Ensure the correct base (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DBU) is used as specified in the literature protocol.[1] Accurately weigh all reagents; do not estimate volumes or masses. Validation: Re-run the reaction with precisely measured, fresh reagents. |
| 3. Oxidation of Starting Material | 2-Aminothiophenols are notoriously prone to oxidation, forming the corresponding disulfide. This disulfide is unreactive under these conditions and represents a direct loss of your key starting material. | Solution: De-gas your solvent thoroughly before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent addition to reflux. Use fresh, properly stored 2-amino-3-methylthiophenol. Validation: The starting material should be a clear or very pale liquid/solid. Significant yellowing or darkening can indicate oxidation. |
Problem 2: Product is Impure (Discolored, Oily, or Contaminated with Side Products)
Q: I isolated a product, but it's a dark, oily solid instead of the expected crystalline powder, and NMR analysis shows significant impurities.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution & Validation |
| 1. Side Reactions from Excess CS₂ or Base | Carbon disulfide can react with itself or the solvent under basic conditions at high temperatures, forming polymeric byproducts. Excess strong base can also promote decomposition pathways. These byproducts are often dark and tarry. | Solution: Use a slight excess (1.1 to 1.5 equivalents) of carbon disulfide, but avoid large excesses. If using a strong base, consider adding it portion-wise to control the reaction's exotherm and reactivity. Validation: A cleaner reaction profile on TLC (fewer spots/streaking) and a lighter-colored crude product. |
| 2. Incomplete Reaction | If the reaction is not driven to completion, the final crude material will be a mixture of the product and unreacted starting materials, which can inhibit proper crystallization and result in an oily consistency. | Solution: Extend the reaction time. Continue to reflux and monitor via TLC until the starting material spot is completely gone or has diminished to a trace amount. Validation: A single major product spot on the TLC plate before workup. |
| 3. Inefficient Purification | The crude product will inevitably contain some baseline impurities and salts. If the purification step is not effective, these will be carried over into the final product. | Solution: Perform a proper recrystallization. See the solvent selection table in Section 4 for guidance. If recrystallization fails, column chromatography may be necessary. Validation: A significant increase in the melting point of the product after recrystallization and cleaner NMR/MS spectra. |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylthiophenol (1.0 eq).
-
Inerting: Fit the condenser with a nitrogen or argon inlet. Purge the system for 10-15 minutes.
-
Solvent & Reagents: Add anhydrous ethanol (or DMF) to the flask via syringe until the starting material is dissolved. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
CS₂ Addition: While stirring, add carbon disulfide (CS₂, 1.5 eq) dropwise to the mixture at room temperature. The mixture may turn yellow/orange.
-
Reaction: Heat the reaction mixture to a vigorous reflux. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every hour until the starting aniline spot has disappeared (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water.
-
Precipitation: Acidify the aqueous mixture slowly with dilute hydrochloric acid (e.g., 2M HCl) until it is acidic to pH paper (pH ~2-3). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Allow the crude product to air-dry or dry in a vacuum oven at low heat (<50°C).
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent from Table 1 below. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to a constant weight. Characterize the final product by determining its melting point and acquiring NMR and/or MS data.
Data Presentation: Recrystallization Solvent Selection
Table 1: Guide to selecting a solvent for the purification of this compound.
| Solvent | Boiling Point (°C) | Product Solubility (Cold) | Product Solubility (Hot) | Notes |
| Ethanol | 78 | Low | High | Excellent choice. Can add water dropwise to hot solution to induce crystallization upon cooling. |
| Methanol | 65 | Low-Moderate | High | Good choice, but lower boiling point means less solubility difference compared to ethanol. |
| Isopropanol | 82 | Low | High | Similar to ethanol; effective. |
| Acetone | 56 | Moderate | High | May be too good a solvent, leading to poor recovery. Best used as part of a co-solvent system. |
| Toluene | 111 | Low | Moderate | Useful for removing less polar impurities, but high boiling point requires care. |
| Water | 100 | Insoluble | Insoluble | Primarily used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
References
Technical Support Center: Purification of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the dedicated technical support resource for the purification of 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Understanding the Purification Challenges
This compound, a vital heterocyclic compound, predominantly exists in its thione tautomeric form. Its synthesis, typically through the reaction of 2-amino-3-methylthiophenol with carbon disulfide or the high-temperature reaction of o-toluidine with carbon disulfide and sulfur, can often lead to a crude product containing various impurities.[1][2] These impurities may include unreacted starting materials, polymeric substances, and other colored, tar-like byproducts that can complicate downstream applications.
The purification of this compound generally relies on two primary techniques: recrystallization and column chromatography. The choice between these methods, and the optimization of their parameters, is critical for achieving high purity.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily, or tarry substance. How can I clean it up before attempting recrystallization or chromatography?
A1: The presence of dark, insoluble materials is common, especially in syntheses performed at elevated temperatures. These are often polymeric byproducts. A preliminary acid-base extraction is highly effective for their removal.[1][3]
-
Causality: this compound is acidic due to the N-H proton of the thione tautomer and will dissolve in an aqueous base to form a water-soluble salt. The tarry impurities are typically non-acidic and will remain insoluble.
-
Protocol: Acid-Base Wash
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1 M sodium hydroxide (NaOH) solution. The desired compound will move into the aqueous layer, leaving the non-acidic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with 1 M hydrochloric acid (HCl) until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it thoroughly.
-
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. It's "oiling out." What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities that depress the melting point.
-
Causality: For successful recrystallization, the compound should be significantly more soluble in the hot solvent than in the cold solvent, and it should crystallize, not liquefy, upon cooling.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Based on the solubility of the parent compound, 2-mercaptobenzothiazole, suitable solvents for recrystallization of the 4-methyl derivative could include toluene, ethanol, or a mixed solvent system like petroleum ether/ethyl acetate.[4][5]
-
Reduce Impurity Load: If the crude product is highly impure, the "oiling out" is more likely. Perform the acid-base wash described in Q1 before attempting recrystallization.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve the oil, and then allow it to cool slowly.
-
Slow Cooling: Do not cool the solution too quickly. Allow it to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.[6]
-
Q3: The purity of my compound doesn't improve significantly after recrystallization. What's the next step?
A3: If recrystallization is ineffective, it's likely that the impurities have very similar solubility profiles to your target compound. In this case, column chromatography is the recommended purification method.
-
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. This allows for the separation of compounds with very similar properties.
-
Getting Started with Column Chromatography:
-
TLC Analysis: Before running a column, it's crucial to perform Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting point for benzothiazole derivatives is a mixture of hexane or petroleum ether and ethyl acetate.[5]
-
Column Packing: Properly packing the silica gel column is essential to avoid cracks and channels that lead to poor separation.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
-
Q4: During column chromatography, my compound and an impurity are co-eluting. How can I improve the separation?
A4: Co-elution indicates that the chosen mobile phase is not providing sufficient resolution.
-
Causality: The polarity of the mobile phase is a key factor in determining the separation on a silica gel column.
-
Optimization Strategies:
-
Solvent System Adjustment: If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are eluting too slowly or not at all, increase the polarity (increase the ethyl acetate proportion).
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar mobile phase and gradually increase its polarity. This can help to first elute the less polar impurities, then your compound, and finally the more polar impurities.
-
Alternative Solvents: Consider using a different solvent system altogether. For example, dichloromethane/methanol can provide different selectivity compared to hexane/ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a synthesis of this compound?
A: Based on common synthetic routes, the most probable impurities are:
-
Unreacted Starting Materials: 2-amino-3-methylthiophenol and carbon disulfide.
-
Polymeric/Tarry Byproducts: Formed at high reaction temperatures.[1]
-
Regioisomers: If the starting 2-amino-3-methylthiophenol is not pure and contains other isomers.
-
Oxidation Product: 2,2'-dithiobis(4-methylbenzothiazole), formed by the oxidation of the thiol group.
Q: What is a good starting solvent system for the recrystallization of this compound?
A: While the optimal solvent must be determined experimentally, good starting points based on related compounds are:
-
Single Solvents: Toluene or ethanol.[4]
-
Mixed Solvents: Petroleum ether/ethyl acetate or hexane/ethyl acetate.[5] The general procedure is to dissolve the crude solid in a minimum amount of the hot solvent and then allow it to cool slowly.
Q: What are the typical conditions for TLC and column chromatography?
A:
-
TLC:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Start with a 9:1 mixture of hexane:ethyl acetate and gradually increase the polarity to find the optimal separation.
-
Visualization: UV light (254 nm).
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Use the optimized solvent system from your TLC analysis. A gradient elution from pure hexane to a mixture containing ethyl acetate is often effective.
-
Q: How can I confirm the purity of my final product?
A: The purity of your this compound should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of 2-mercapto-4-methylbenzothiazole is reported to be in the range of 161-173°C, with purer samples having a narrower and higher range.[2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak is indicative of a pure compound.[7][8]
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., pure hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin eluting the column with the least polar solvent. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under vacuum to remove any residual solvent.
V. Visualized Workflows
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Impurity Removal Logic
Caption: Logic for the sequential removal of impurities.
VI. Data Summary
Table 1: Solubility of 2-Mercaptobenzothiazole (Parent Compound) in Various Solvents
| Solvent | Solubility | Reference |
| Water | 118 mg/L (at pH 7) | [9] |
| Ethanol | 20 g/L | [9] |
| Acetone | 100 g/L | [9] |
| Benzene | Soluble | [9] |
| Chloroform | Soluble | [9] |
| Toluene | Soluble | [4] |
Note: This data is for the parent compound and should be used as a guide for selecting solvents for the 4-methyl derivative. Actual solubilities may vary.
VII. References
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from --INVALID-LINK--
-
Thieme Connect. (n.d.). A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 4-methyl-1,3-benzothiazole-2-thiol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives.
-
Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System.
-
PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from --INVALID-LINK--
-
AAPS. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography.
-
SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
YouTube. (2020, January 10). Recrystallization. Retrieved from --INVALID-LINK--
-
Miljøstyrelsen. (n.d.). 2- Mercapto- benzothiazole (MBT).
-
Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
-
BenchChem. (2025). Common byproducts in 4-Methyl-2,1,3-benzothiadiazole synthesis and their removal.
-
ChemBK. (n.d.). 4-Methyl-2-Mercaptobenzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole. Retrieved from --INVALID-LINK--
-
MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4343946A - Purification of 2-mercaptobenzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, July 6). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
-
ResearchGate. (2025, August 8). Purification of 2-mercaptobenzothiazole by solvent extraction.
-
ResearchGate. (n.d.). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source.
-
ResearchGate. (n.d.). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection.
-
OPUS - BSZ. (n.d.). Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC.
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 6-Chloro-1,3-benzothiazole-2-thiol Experiments.
-
Basicmedical Key. (2016, June 24). High-performance liquid chromatography. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
-
MDPI. (2026, January 1). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
References
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pqri.org [pqri.org]
- 8. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. asianpubs.org [asianpubs.org]
stability issues of 4-Methylbenzo[d]thiazole-2(3H)-thione under different conditions
Welcome to the technical support center for 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter during your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a sulfur-containing heterocyclic compound with a benzothiazole scaffold. Such structures are of significant interest in medicinal chemistry and materials science.[1] However, the thione group and the electron-rich heterocyclic system can be susceptible to degradation under various environmental conditions. Understanding and controlling these stability issues is paramount for obtaining reliable and reproducible experimental results.
This guide will address the primary factors affecting the stability of this compound, including pH, temperature, light, and oxidative stress. We will provide a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis. For enhanced protection, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: My solid sample of this compound has changed color over time. What does this indicate?
A2: A color change, such as yellowing or browning, is a common visual indicator of chemical degradation. This is often due to the formation of oxidized or polymeric byproducts. Exposure to light and air are the most probable causes. Before using a discolored sample, it is essential to re-verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: Is it advisable to store this compound in solution?
A3: Long-term storage of this compound in solution is generally not recommended due to the increased likelihood of degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous, and aprotic solvent. The solution should be prepared fresh and stored at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere. The stability of the compound in solution is highly dependent on the solvent, so it is best to determine this experimentally for your specific application.
Stability under Varying pH Conditions
Q4: How does pH affect the stability of this compound?
A4: The thione moiety in this compound is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. Generally, extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis.[2] For many sulfur-containing heterocycles, stability is often greatest at a slightly acidic to neutral pH.[3]
Q5: I suspect my compound is degrading in my aqueous formulation. How can I investigate this?
A5: To investigate pH-dependent degradation, you can perform a forced degradation study under acidic, basic, and neutral conditions. A typical starting point is to expose solutions of your compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature. Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to monitor the decrease in the parent compound and the appearance of degradation products.
Thermal and Photochemical Stability
Q6: What is the thermal stability of this compound?
A6: Elevated temperatures can accelerate the degradation of this compound. As a general rule, reaction rates, including degradation, increase with temperature. Therefore, it is crucial to avoid exposing the compound to high temperatures during storage and experimental procedures unless required by the protocol. For solid samples, long-term storage should be at refrigerated temperatures (2-8°C).
Q7: My experiment involves exposure to UV light. Is this compound photostable?
A7: Benzothiazole derivatives, especially those with a thione group, can be susceptible to photodegradation.[4] Exposure to UV light can lead to the formation of various degradation products. Studies on the closely related 2-mercaptobenzothiazole have shown that photodegradation can yield products such as benzothiazole, 2-hydroxybenzothiazole, and 2-benzothiazolesulfonic acid.[4] Therefore, it is highly recommended to protect solutions and solid samples of this compound from light by using amber vials or by working in a dark environment.
Oxidative Stability
Q8: How susceptible is this compound to oxidation?
A8: The thione group is known to be susceptible to oxidation. The presence of atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products. The sulfur atom in the thiazole ring can also be a site for oxidation.[5] To minimize oxidative degradation, it is best to handle the compound under an inert atmosphere, especially when in solution.
Q9: I am using hydrogen peroxide in my experimental system. Will this affect the stability of my compound?
A9: Yes, hydrogen peroxide is a strong oxidizing agent and will likely degrade this compound. If the use of an oxidizing agent is unavoidable, it is crucial to perform control experiments to understand the extent and products of the degradation.
Excipient Compatibility
Q10: I am developing a solid dosage form. How do I assess the compatibility of this compound with pharmaceutical excipients?
A10: Drug-excipient compatibility studies are a critical step in formulation development.[6] A common approach is to prepare binary mixtures of the active pharmaceutical ingredient (API) with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) and store them under accelerated stability conditions (e.g., 40°C/75% relative humidity).[7] These mixtures are then analyzed at various time points for the appearance of degradation products and any physical changes. Be aware that some excipients contain reactive impurities, such as peroxides in povidone, which can induce degradation.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At appropriate time intervals, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the active compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's specificity.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Condition | Potential Degradation Pathway | Recommended Mitigation Strategies |
| pH | Hydrolysis of the thione group | Maintain pH in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions. |
| Temperature | Accelerated degradation | Store at 2-8°C. Avoid exposure to high temperatures during handling and experiments. |
| Light | Photodegradation | Protect from light using amber vials or by working in a dark environment. |
| Oxidation | Oxidation of the thione group and thiazole ring | Handle under an inert atmosphere (argon or nitrogen). Use antioxidants in formulations where appropriate. |
| Excipients | Incompatibility leading to degradation | Conduct thorough drug-excipient compatibility studies. Avoid excipients with reactive impurities. |
Visualization of Concepts
Diagram 1: General Workflow for Stability Testing
Caption: Workflow for assessing the stability of a pharmaceutical compound.
Diagram 2: Key Factors Influencing Stability
Caption: Major factors contributing to the degradation of the compound.
References
- 1. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 2. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the technical support center for the synthesis of 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring high purity and yield of your target compound.
I. Overview of the Synthesis
The most prevalent and industrially relevant synthesis of this compound involves the reaction of 2-amino-3-methylbenzenethiol with carbon disulfide (CS₂), typically in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product.
While the reaction appears straightforward, the reality of the laboratory or plant setting often presents challenges. The formation of undesirable by-products can lead to reduced yields, complicated purification processes, and potentially compromise the quality of the final compound. Understanding the genesis of these impurities is the first step toward mitigating their formation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations grounded in chemical principles and practical experience.
FAQ 1: My reaction has produced a significant amount of a dark, tar-like residue that is difficult to handle and purify. What is this residue and how can I minimize its formation?
Answer:
The "tar-like residue" is a common observation in this synthesis and is often a complex mixture of polymeric materials and other high-molecular-weight by-products. The primary contributors to this residue are typically:
-
Polymeric Thioureas: Formed from the intermolecular reaction of the dithiocarbamate intermediate or the starting aminothiophenol with carbon disulfide under harsh conditions.
-
Oxidation Products: The aminothiophenol starting material is susceptible to oxidation, leading to the formation of disulfide-linked dimers and oligomers, which can further react to form complex, insoluble materials.
Troubleshooting Steps:
-
Temperature Control: Excessive heat can promote polymerization. Maintain the reaction temperature as recommended in your protocol, typically moderately elevated but not exceeding the decomposition temperature of the intermediate.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the sensitive thiol group in the starting material.
-
Stoichiometry: Ensure precise stoichiometry. An excess of carbon disulfide can sometimes lead to side reactions, although a slight excess is often used to drive the reaction to completion. Experiment with small variations to find the optimal ratio for your specific conditions.
-
Gradual Addition: Add the carbon disulfide slowly to the solution of 2-amino-3-methylbenzenethiol and base. This helps to control the exotherm of the reaction and maintain a more controlled reaction environment, minimizing side reactions.
FAQ 2: After workup, I've isolated a by-product that is insoluble in my desired product's recrystallization solvent. What could this be?
Answer:
A common insoluble by-product is the disulfide dimer of the starting material, Bis(2-amino-3-methylphenyl) disulfide . This can form through the oxidation of 2-amino-3-methylbenzenethiol, especially if the reaction is exposed to air.
Identification:
-
Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the dimer's molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will lack the characteristic thiol proton (S-H) and will show aromatic signals consistent with the dimer structure.
Prevention:
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction and workup is critical.
FAQ 3: My yield is consistently low, even without significant tar formation. What are the potential unseen by-products I should look for?
Answer:
Low yields can be attributed to the formation of soluble by-products that are carried through the workup and purification steps. A likely candidate is the N-(2-mercapto-3-methylphenyl)dithiocarbamic acid intermediate, which may not fully cyclize, or the formation of a symmetrical thiourea derivative, 1,3-bis(2-mercapto-3-methylphenyl)thiourea .
Troubleshooting and Identification:
-
Reaction Time and Temperature: Incomplete cyclization can be due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate.
-
Choice of Base: The strength and nature of the base can influence the rate of cyclization. Common bases include sodium hydroxide, potassium hydroxide, or triethylamine. An optimization of the base may be necessary.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): An invaluable tool to identify and quantify the presence of unreacted starting material, the intermediate, and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your reaction mixture, helping to confirm the presence of the suspected by-products.
-
III. By-Product Summary
The following table summarizes the common by-products, their likely formation pathways, and key identification characteristics.
| By-Product Name | Structure | Formation Pathway | Key Identification Notes |
| Bis(2-amino-3-methylphenyl) disulfide | Dimer of starting material | Oxidation of the thiol group in 2-amino-3-methylbenzenethiol. | Insoluble in many organic solvents. Absence of S-H proton in NMR. |
| N-(2-mercapto-3-methylphenyl)dithiocarbamic acid | Intermediate | Incomplete cyclization of the dithiocarbamate intermediate. | Can be detected by HPLC and LC-MS. May cyclize upon heating. |
| 1,3-bis(2-mercapto-3-methylphenyl)thiourea | Thiourea derivative | Reaction of the dithiocarbamate intermediate with another molecule of aminothiophenol. | Higher molecular weight impurity detectable by MS. |
| Polymeric Thioureas | Complex mixture | Uncontrolled polymerization of intermediates at high temperatures. | Forms an intractable "tar-like" residue. |
IV. Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-3-methylbenzenethiol (1 equivalent) and a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium hydroxide, 1.1 equivalents) and stir until the starting material is fully dissolved.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Protocol 2: Purification via Basic Wash
This protocol is particularly useful for removing the non-acidic by-product, Bis(2-amino-3-methylphenyl) disulfide.
-
Dissolve the crude product in an aqueous solution of sodium hydroxide. The desired product will form the sodium salt and dissolve.
-
The disulfide dimer and other non-acidic impurities will remain as an insoluble solid or oil.
-
Filter the solution to remove the insoluble by-products.
-
Re-precipitate the this compound by acidifying the filtrate with an acid.
-
Filter the purified product, wash with water, and dry.
V. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathway and the formation of major by-products.
Caption: Main synthesis pathway and formation of key by-products.
Caption: A troubleshooting decision tree for common synthesis issues.
VI. References
-
Synthesis of 2-Mercaptobenzothiazoles: For a general overview of the synthesis, refer to foundational organic chemistry texts and reviews on heterocyclic chemistry. A relevant starting point is:
-
Title: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom
-
Source: The Royal Society of Chemistry
-
URL: --INVALID-LINK--
-
-
Industrial Synthesis and Purification of Mercaptobenzothiazole: The industrial processes provide insight into common by-products and purification strategies.
-
Title: Mercaptobenzothiazole
-
Source: Wikipedia
-
URL: --INVALID-LINK--
-
-
Reactions of Amines with Carbon Disulfide: Understanding the fundamental reactions of the starting materials is key to predicting side products.
-
Title: Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water
-
Source: ResearchGate
-
URL: --INVALID-LINK--
-
-
Oxidation of Thiols: The dimerization of the aminothiophenol starting material is a critical side reaction to consider.
-
Title: Dimerization of thiol-specific antioxidant and the essential role of cysteine 47
-
Source: Proceedings of the National Academy of Sciences
-
URL: --INVALID-LINK--
-
Technical Support Center: Optimizing Reaction Kinetics of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the technical support center for 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Our goal is to provide practical, field-proven insights to help you overcome common experimental hurdles and improve the efficiency and kinetics of your reactions.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science.[1] The presence of the methyl group at the 4-position introduces specific electronic and steric effects that can influence its reactivity compared to the unsubstituted parent compound.[1] A key feature of this molecule is its existence in a thione-thiol tautomeric equilibrium, which is critical to understanding its reaction pathways. This guide addresses the most frequent challenges encountered during its synthesis and derivatization.
Section 1: Frequently Asked Questions (FAQs)
This section directly answers the most common questions our team receives regarding the handling and reactivity of this compound.
Q1: My synthesis of this compound from 2-amino-3-methylbenzenethiol and carbon disulfide is extremely slow. What are the primary factors I should investigate to improve the reaction rate?
A: A sluggish reaction rate in this cyclization is a common issue. The primary factors to investigate are temperature, catalyst, and solvent choice.
-
Temperature: This reaction requires sufficient thermal energy to overcome the activation barrier for cyclization. However, excessively high temperatures can lead to the decomposition of the starting thiol or the product. A systematic temperature screen, starting from moderate heat (e.g., 60-80 °C) and gradually increasing, is recommended.
-
Base/Catalyst: The reaction is often base-catalyzed. The choice and stoichiometry of the base are critical. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective in promoting the tandem reaction of o-haloanilines with carbon disulfide to form the benzothiazole ring, suggesting their utility in related cyclizations.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[2]
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are typically good choices as they can stabilize charged intermediates formed during the reaction, thereby accelerating the rate.
Q2: I am observing a significant yield of colored impurities in my derivatization reaction. What are the likely side products and how can I minimize them?
A: Colored impurities often arise from side reactions involving reactive intermediates. In syntheses related to benzothiazoles, particularly those involving diazonium salts, highly colored azo compounds can form from coupling reactions.[3] While your specific derivatization may not involve diazonium salts, analogous oxidative side reactions or polymerization could be the cause.
-
Atmosphere Control: Many thiols and their derivatives are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of disulfides and other oxidized byproducts, which are often colored.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reagents. An excess of a highly reactive reagent can lead to undesired secondary reactions with the product.
-
Purification: If side product formation is unavoidable, careful purification is key. Column chromatography is typically effective. For azo-type impurities, washing the organic layer with a reducing agent solution (e.g., sodium bisulfite) during workup can sometimes help decolorize the mixture.
Q3: How does the thione-thiol tautomerism of this compound affect its reactivity in subsequent derivatization reactions, such as S-alkylation or S-acylation?
A: The thione-thiol tautomerism is fundamental to the reactivity of this compound. The molecule exists as an equilibrium between the thione form (C=S) and the thiol form (S-H).[4] In reactions like S-alkylation, it is the deprotonated thiol (thiolate) form that acts as the nucleophile.
-
Thiolate as the Nucleophile: The sulfur atom in its thiolate form is a potent nucleophile.[5] To favor this form and enhance reaction kinetics, a base is required to deprotonate the thiol. The choice of base is important; a base strong enough to deprotonate the thiol but not so strong as to cause side reactions is ideal. Sodium or potassium carbonate in a polar aprotic solvent is a common and effective choice.
-
Ambident Nucleophile: While the thiolate is the more reactive nucleophile (soft nucleophile), the nitrogen atom can also act as a nucleophile (hard nucleophile) under certain conditions, potentially leading to N-alkylation. To favor S-alkylation, use polar aprotic solvents and soft electrophiles (e.g., alkyl iodides).
Q4: What are the most effective analytical methods to monitor the progress of reactions involving this compound?
A: Real-time monitoring is crucial for optimizing reaction conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): TLC is the simplest and most rapid method for qualitative monitoring.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective. This allows you to accurately track the consumption of reactants and the formation of the product over time, which is essential for kinetic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion by integrating the signals of the starting material versus the product.[7]
Q5: Are there modern catalytic methods that can accelerate C-H functionalization or cross-coupling reactions on the benzothiazole ring of this molecule?
A: Yes, the field of C-H activation and cross-coupling has provided powerful tools for derivatizing heterocyclic scaffolds.
-
Direct Arylation: Palladium-catalyzed direct arylation of the thiazole ring with aryl halides is a highly efficient method for forming C-C bonds without the need for pre-functionalization (e.g., lithiation or boronation).[8]
-
Copper-Catalyzed Arylation: Copper iodide (CuI) in combination with a base like lithium tert-butoxide has been shown to effectively catalyze the C-H arylation of various heterocycles, including thiazoles.[8] These methods can provide access to novel derivatives that are difficult to synthesize via traditional methods. The 4-methyl substituent may sterically influence the regioselectivity of these reactions, making them an interesting area for exploration.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Activation Energy: The reaction temperature is too low. 2. Ineffective Catalyst/Base: The chosen base is not strong enough or is sterically hindered. 3. Poor Solvent Choice: Reactants are not fully dissolved, or the solvent does not support the transition state. 4. Reactant Degradation: One of the starting materials is unstable under the reaction conditions. | 1. Optimize Temperature: Incrementally increase the reaction temperature by 10 °C intervals, monitoring for product formation and decomposition via TLC/HPLC. 2. Screen Catalysts/Bases: Test alternative bases such as DBU, Cs₂CO₃, or NaH. Ensure the base is anhydrous if the reaction is moisture-sensitive.[2] 3. Change Solvent: Switch to a higher-boiling polar aprotic solvent like NMP or DMSO. 4. Check Reactant Purity: Verify the purity of starting materials. If using a thiol, ensure it has not oxidized to a disulfide. |
| Formation of Multiple Products | 1. Lack of Selectivity: Reaction conditions allow for multiple reaction pathways (e.g., N- vs. S-alkylation). 2. Side Reactions: The product or starting material is undergoing further reactions (e.g., oxidation, polymerization). 3. Isomerization: If applicable, reaction conditions may be promoting isomerization. | 1. Modify Reaction Conditions: For S-alkylation, use a polar aprotic solvent and a soft alkyl halide (e.g., R-I). To favor N-alkylation, a polar protic solvent and a harder electrophile might be used, though this is often less selective. 2. Inert Atmosphere & Lower Temperature: Conduct the reaction under N₂ or Ar.[9] Lowering the temperature may reduce the rate of side reactions more than the desired reaction. 3. Purification: Isolate the desired product using column chromatography or recrystallization. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst (if used) is being poisoned or is degrading over time. 2. Product Inhibition: The product is inhibiting the catalyst or reacting with a starting material. 3. Reversible Reaction: The reaction is reaching equilibrium. | 1. Add More Catalyst: If catalyst deactivation is suspected, adding another portion of the catalyst may restart the reaction. 2. Staged Addition: Add one of the reactants slowly over time to keep its instantaneous concentration low. 3. Remove Byproducts: If the reaction produces a byproduct that can be removed (e.g., water via a Dean-Stark trap), this can drive the equilibrium forward. |
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common transformations.
Protocol 1: Synthesis of this compound
This protocol is based on the established cyclization reaction of an aminothiophenol with carbon disulfide.[1]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylbenzenethiol (1.0 eq) in ethanol or DMF (approx. 0.2 M concentration).
-
Base Addition: Add potassium hydroxide (1.1 eq) or another suitable base to the solution and stir until it dissolves.
-
Carbon Disulfide Addition: Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 2M HCl) until the pH is ~5-6. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Purification & Characterization: The crude product can be purified by recrystallization from ethanol. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: S-Alkylation of this compound
This protocol describes a typical nucleophilic substitution to form a 2-(alkylthio)benzothiazole derivative, a common step in drug discovery programs.[2][7]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash with water. If the product is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification & Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by NMR and MS to confirm its structure.
Section 4: Data & Visualization
Table 1: Comparative Parameters for Benzothiazole Synthesis Optimization
| Parameter | Condition A (Classic) | Condition B (Greener/Catalytic) | Rationale & Key Considerations |
| Starting Material | 2-Amino-3-methylbenzenethiol | 2-Iodo-6-methylaniline | Avoids handling of potentially unstable thiols.[2] |
| Thio Source | Carbon Disulfide (CS₂) | Carbon Disulfide (CS₂) | CS₂ is the standard reagent for forming the thione moiety. |
| Solvent | Ethanol, DMF | DMF, DMSO | Polar aprotic solvents generally improve rates for this type of reaction. |
| Base/Catalyst | KOH, Et₃N | Cs₂CO₃, DBU, Phase Transfer Catalyst (TMAB) | Stronger, non-nucleophilic bases and phase transfer catalysts can significantly accelerate the reaction and improve yields.[2] |
| Temperature | Reflux (80-110 °C) | Moderate Heat (60-100 °C) | Catalytic systems are often more efficient at lower temperatures. |
| Yield | Moderate to Good | Good to Excellent | Modern methods often provide higher yields and cleaner reaction profiles.[2] |
Diagrams
Below are graphical representations of key workflows and reaction pathways to aid in experimental design and troubleshooting.
References
- 1. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylbenzo[d]thiazole-2(3H)-thione Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this versatile heterocyclic compound.
I. Compound Overview and Safety Precautions
This compound is a significant synthon in medicinal chemistry and materials science.[1] The introduction of a methyl group at the 4-position influences its physicochemical properties and reactivity, making it a valuable intermediate for developing novel compounds.[1] Its synthesis is typically achieved through the reaction of 2-amino-3-methylbenzenethiol with a carbon disulfide source.[1]
Key Properties:
| Property | Value | Source |
| CAS Number | 2268-77-1 | [2] |
| Molecular Formula | C₈H₇NS₂ | [2] |
| Molecular Weight | 181.27 g/mol | [2] |
| Purity (Typical) | >97% | [2][3] |
| Boiling Point | 308.7°C at 760 mmHg | [3] |
-
Harmful if swallowed, in contact with skin, or if inhaled. [4]
-
Causes serious eye irritation. [4]
-
May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid breathing dust, fumes, or vapors.[4]
II. Troubleshooting Synthesis
The synthesis of heterocyclic compounds can present various challenges.[6] Below are common issues encountered during the preparation of this compound and their potential solutions.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in heterocyclic synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[6]
A. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: These are critical parameters.[6] If the temperature is too low, the reaction may be incomplete. Conversely, high temperatures can lead to product degradation.[7]
-
Troubleshooting Protocol:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[7]
-
Run a series of small-scale trial reactions at varying temperatures (e.g., room temperature, 50°C, 80°C) to identify the optimal condition.
-
Similarly, vary the reaction time to determine the point of maximum product formation before significant decomposition occurs.
-
-
B. Purity of Reagents and Solvents:
-
Impurities: Impurities in starting materials, such as 2-amino-3-methylbenzenethiol or carbon disulfide, can lead to side reactions and reduce the yield.[6]
-
Moisture: Many organic reactions are sensitive to moisture.[6]
-
Troubleshooting Protocol:
-
Ensure the purity of your starting materials. If necessary, purify them before use.
-
Use dry solvents, especially if your reaction involves moisture-sensitive reagents.
-
If the reaction is air-sensitive, employ an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
C. Inefficient Mixing:
-
In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.[6]
-
Troubleshooting Protocol:
-
Ensure the stir rate is adequate for the reaction scale and viscosity.
-
For viscous reaction mixtures, consider using a mechanical stirrer.
-
-
FAQ 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Tar formation is a common issue, particularly in acid-catalyzed reactions or when reactions are overheated.[7]
A. Potential Causes:
-
Decomposition: The starting materials or the product may be decomposing at the reaction temperature.
-
Side Reactions: Unwanted polymerization or condensation reactions can lead to the formation of insoluble, high-molecular-weight byproducts.
B. Prevention Strategies:
-
Lower Reaction Temperature: As a first step, try running the reaction at a lower temperature.
-
Controlled Addition of Reagents: Add reagents slowly to control the reaction exotherm.
-
Degas Solvents: Removing dissolved oxygen from the solvent can sometimes prevent oxidative side reactions that lead to tar formation.
III. Purification and Characterization Challenges
Even with a successful synthesis, isolating the pure product can be challenging.
FAQ 3: I am having difficulty purifying my product. What are some common issues and solutions?
A. Product Instability on Silica Gel:
-
Some heterocyclic compounds can decompose on silica gel, especially if it is acidic.[7]
-
Troubleshooting Protocol:
-
Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use.
-
Consider alternative purification methods such as recrystallization or preparative HPLC.
-
-
B. Co-elution with Impurities:
-
If impurities have similar polarities to your product, they may co-elute during column chromatography.[7]
-
Troubleshooting Protocol:
-
Experiment with different solvent systems for TLC to achieve better separation.
-
If co-elution persists, consider a different stationary phase for chromatography (e.g., alumina).
-
-
IV. Experimental Workflows and Decision Trees
Visualizing the troubleshooting process can aid in making logical decisions.
Workflow for Optimizing Reaction Yield
Caption: A workflow for systematically troubleshooting low reaction yields.
Decision Tree for Product Purification
Caption: A decision tree for troubleshooting common purification issues.
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. 6
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem. 7
-
Synthonix. This compound - [M48563]. Synthonix. --INVALID-LINK--
-
Sigma-Aldrich. This compound. Sigma-Aldrich. --INVALID-LINK--
-
DC Fine Chemicals. (2024). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET. --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--
-
BenchChem. This compound | 2268-77-1. BenchChem. --INVALID-LINK--
-
Pi Chemicals System. PI-45337 this compound (2268-77-1). Pi Chemicals System. --INVALID-LINK--
References
- 1. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 2. Synthonix, Inc > 2268-77-1 | this compound [synthonix.com]
- 3. Pi Chemicals System - PI-45337 this compound (2268-77-1) [internal.pipharm.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzothiazole Derivatives
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As a privileged scaffold in medicinal chemistry, the efficient synthesis of benzothiazoles is critical.[1] This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate the complexities of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?
A1: The most prevalent and versatile method for constructing the benzothiazole ring system is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds.[2][3] These include carboxylic acids, aldehydes, acyl chlorides, and esters.[2] Alternative strategies involve the use of nitriles or the cyclization of thiobenzanilides.[2][3]
Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the emergence of the product spot. Visualization is typically achieved using a UV lamp or an iodine chamber.[2]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Modern synthetic chemistry places a strong emphasis on environmentally benign methodologies. For benzothiazole synthesis, this often involves the use of water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[2][3] Microwave-assisted synthesis is another prominent green chemistry technique that can drastically reduce reaction times and energy consumption.[2][4]
Q4: What specific safety precautions should I take when handling 2-aminothiophenol?
A4: 2-aminothiophenol is highly susceptible to oxidation, so it is crucial to handle it under an inert atmosphere, such as nitrogen or argon, whenever possible.[2] As a thiol, it also possesses a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues that can arise during the synthesis of benzothiazole derivatives, providing detailed explanations of their root causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent frustrations in organic synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your 2-aminothiophenol and the corresponding carbonyl compound. 2-aminothiophenol is particularly prone to oxidation, forming a disulfide byproduct, so using a freshly opened bottle or purifying it before use is highly recommended.[2] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or molecular iodine can be effective.[2] For reactions with aldehydes, catalysts such as a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) mixture or various Lewis acids have been reported to provide good yields.[2][3][5] It may be necessary to screen several catalysts to find the optimal one for your specific substrates.[2] |
| Suboptimal Reaction Temperature | Reaction temperature can significantly influence the yield. Some reactions proceed efficiently at room temperature, while others necessitate heating.[2] If you observe a low yield at room temperature, consider gradually increasing the temperature. Conversely, if side product formation is evident at higher temperatures, lowering the temperature may be beneficial.[2] |
| Presence of Water (for certain reactions) | Some condensation reactions are sensitive to the presence of water. Utilizing dry solvents and ensuring all glassware is thoroughly dried can improve yields. The addition of molecular sieves to the reaction mixture can also help to remove residual water.[6] |
| Inefficient Cyclization and Oxidation | The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[7] If this oxidation step is inefficient, the reaction can stall, leading to low yields of the desired product.[7] Ensure an adequate oxidant is present; in many cases, atmospheric oxygen is sufficient.[7] In other instances, an explicit oxidizing agent like H₂O₂ is required.[3][7] |
Problem 2: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and significantly reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | The thiol group in 2-aminothiophenol can readily oxidize to form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[2] In some cases, the in situ-generated disulfide can act as a photosensitizer, which may or may not be beneficial depending on the desired reaction pathway.[8][9] |
| Over-oxidation of the Intermediate | In reactions that require an oxidant, it is crucial to control the stoichiometry of the oxidizing agent to prevent over-oxidation of the desired benzothiazole product.[2] |
| Self-condensation of Starting Materials | Under certain reaction conditions, aldehydes or other carbonyl-containing starting materials may undergo self-condensation.[2] Adjusting the reaction conditions, such as temperature or the catalyst system, can help to suppress these unwanted side reactions.[2] |
| Incomplete Cyclization | The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazoline.[2] The choice of catalyst and reaction conditions plays a pivotal role in promoting efficient cyclization.[2] Insufficient reaction time or a non-optimal temperature can also contribute to this issue.[10] |
| Dimerization | Intermolecular reactions can sometimes occur, leading to the formation of undesired dimeric byproducts.[10] This can be influenced by reactant concentrations. Running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization.[10] |
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.
| Potential Cause | Recommended Solutions |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be difficult.[2] Experiment with different solvent systems for elution or consider alternative purification techniques such as recrystallization or preparative TLC.[2] |
| Product is an Oil | If the product is an oil and proves difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization.[2] The pure product can then be regenerated. |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation on the column.[2] In such cases, using neutral or basic alumina for column chromatography or opting for a different purification method altogether is recommended.[2] |
| Product is Water Soluble | If a precipitate disappears upon washing with water, it indicates that the product is water-soluble.[11] In this case, after quenching the reaction, the product should be extracted from the aqueous layer using an appropriate organic solvent. |
Experimental Protocols & Workflows
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles from Aldehydes
This protocol provides a general guideline and may require optimization for specific substrates.[2]
Reaction Setup:
-
To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).[2]
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[2]
-
Monitor the reaction progress by TLC.[2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[7]
-
Collect the solid product by vacuum filtration and wash with water.[2][7]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][10]
Workflow for Troubleshooting Benzothiazole Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of benzothiazole derivatives.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The most common pathway for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde involves the following key steps:
-
Schiff Base Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (iminium) intermediate.
-
Cyclization: The lone pair on the sulfur atom then attacks the iminium carbon in an intramolecular fashion to form the five-membered benzothiazoline ring.
-
Oxidation (Aromatization): The benzothiazoline intermediate is then oxidized to the final, stable aromatic benzothiazole product. This oxidation can be facilitated by an added oxidant or, in many cases, by atmospheric oxygen.[7]
Visualizing the Core Mechanism
Caption: The core three-step mechanism for benzothiazole synthesis.
By understanding these fundamental steps, you can better diagnose where your synthesis may be failing and make informed decisions to optimize your reaction conditions for a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the technical support center for 4-Methylbenzo[d]thiazole-2(3H)-thione (CAS No. 2268-77-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we synthesize technical protocols with field-proven insights to help you achieve the highest possible purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format to help you quickly diagnose and solve experimental problems.
Q1: After my synthesis, my crude product is a dark, oily residue. How should I proceed with purification?
A1: An oily or dark-colored crude product indicates the presence of significant impurities, likely polymeric materials or oxidized byproducts. A multi-step purification strategy is recommended.
-
Probable Cause: Incomplete reaction, side reactions, or degradation of the product or starting materials at high temperatures. The synthesis of benzothiazoles often involves 2-aminothiophenol, which is susceptible to oxidation.[1]
-
Step-by-Step Solution:
-
Initial Cleanup (Aqueous Wash): Dissolve the oily residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally with brine (saturated NaCl solution) to aid in drying.
-
Decolorization: If the color persists, add a small amount of activated charcoal to the organic solution and stir for 15-20 minutes at room temperature. Caution: Activated charcoal can adsorb your product, leading to yield loss, so use it sparingly. Filter the solution through a pad of Celite® to remove the charcoal.
-
Primary Purification (Column Chromatography): Since the product is an oil, column chromatography is the preferred method over recrystallization for the initial purification.[1] This will separate the target compound from non-polar and highly polar impurities. (See Protocol 2 for a detailed methodology).
-
Final Purification (Recrystallization): Once the product is isolated from the column and the solvent is evaporated, it should be a solid or a more tractable oil. If it is a solid, proceed with recrystallization to achieve high purity (See Protocol 1).
-
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.
-
Probable Cause: The boiling point of the chosen recrystallization solvent is too high, the solution is cooling too rapidly, or the compound is still too impure.
-
Step-by-Step Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Promote Slow Cooling: Allow the flask to cool slowly to room temperature, insulated with a beaker of hot water or glass wool. Do not place it directly in an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.
-
Scratch and Seed: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can initiate crystallization. Alternatively, add a "seed crystal" from a previous pure batch if available.
-
Change Solvent System: If the problem persists, the solvent system is likely unsuitable. Try a solvent pair with a lower boiling point combination, such as acetone/hexanes or ethyl acetate/hexanes.[2]
-
Q3: My purified product shows a single spot on a TLC plate, but the yield is very low. Where did my product go?
A3: Low yield can result from losses at various stages of the purification process. A systematic check is necessary to identify the cause.
-
Probable Cause: Product loss during aqueous workup, irreversible adsorption onto silica gel or activated charcoal, or incomplete crystallization from the mother liquor.
-
Step-by-Step Solution:
-
Check Aqueous Layers: If you still have the aqueous layers from the workup, re-extract them with a fresh portion of organic solvent and analyze the extract by TLC to see if a significant amount of product was lost due to its partial water solubility.
-
Analyze the Mother Liquor: After recrystallization, concentrate the mother liquor (the solution left after filtering the crystals) and analyze it by TLC. If a large amount of product is present, perform a second recrystallization or purify the residue by column chromatography to recover more material.
-
Evaluate Adsorbents: If you used charcoal or silica gel, your product might have a high affinity for them. Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[1] Consider using deactivated (neutral) silica or alumina for chromatography, or minimizing the use of activated charcoal.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurity profile depends on the synthetic route. For common syntheses involving the reaction of a substituted 2-aminothiophenol with carbon disulfide, potential impurities include:
-
Unreacted Starting Materials: 2-Amino-3-methylthiophenol or other precursors.
-
Oxidation Products: Disulfide-linked dimers of the starting thiophenol are a very common byproduct, as thiols are easily oxidized.[1]
-
Side-Reaction Products: Products from alternative cyclization pathways or reactions with solvents.
Q2: What is the best method to assess the final purity of my compound?
A2: A combination of methods provides the most reliable assessment of purity:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple solvent systems of varying polarity.[3]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. A pure sample will show a single, sharp peak.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These methods confirm the chemical structure and can reveal the presence of impurities through unexpected signals.
Q3: Which solvents are best for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. A solvent pair is often required. Based on the polarity of the benzothiazole core, good starting points are:
-
Single Solvents: Ethanol, isopropanol, or acetone.
-
Solvent Pairs: A combination of a "soluble" solvent and an "anti-solvent". Common pairs include Ethanol/Water, Acetone/Hexanes, or Ethyl Acetate/Hexanes.[2] The general procedure is to dissolve the compound in a minimum amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy (the cloud point), then re-heat to clarify and cool slowly.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent Pair Method)
This protocol describes a robust method for purifying solid this compound using a solvent/anti-solvent system.
Rationale: This technique leverages differences in solubility at different temperatures to separate the desired compound from soluble and insoluble impurities. Using a solvent pair provides fine control over the solubility profile.[5]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent pair (e.g., Acetone/Hexanes). Acetone is the "soluble" solvent, and hexanes is the "anti-solvent."
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot acetone required to fully dissolve the solid. This ensures the solution is saturated, which is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step removes impurities that do not dissolve in the hot solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until the solution becomes persistently cloudy. This is the point of saturation.
-
Clarification: Add a few more drops of hot acetone until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities, especially when dealing with oily products.[1]
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[6] Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica onto the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexanes:Ethyl Acetate). Collect the eluting solvent in fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation & Visualization
Table 1: Recrystallization Solvent Selection Guide
| Solvent (or Pair) | Boiling Point (°C) | Polarity | Rationale & Use Case |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds.[7] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organics, low boiling point makes it easy to remove. |
| Ethyl Acetate / Hexanes | 77 / 69 | Mid-Polar / Non-Polar | Excellent solvent pair for fine-tuning solubility. Good for removing both more polar and less polar impurities.[2] |
| Dichloromethane / Hexanes | 40 / 69 | Mid-Polar / Non-Polar | Useful for compounds sensitive to higher temperatures, but dichloromethane is volatile. |
Purification Strategy Workflow
The following diagram illustrates the decision-making process for purifying a crude synthetic product.
Caption: General workflow for purification of this compound.
Troubleshooting: 'Oiling Out' During Recrystallization
This decision tree helps diagnose and solve the common issue of a product failing to crystallize.
Caption: Decision tree for troubleshooting product oiling out during recrystallization.
References
Technical Support Center: Degradation Pathways of 4-Methylbenzo[d]thiazole-2(3H)-thione
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of studying the environmental and biological fate of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, drawing upon established principles from the broader class of benzothiazoles.
Q1: What are the expected major degradation pathways for this compound?
Based on studies of related benzothiazoles like 2-mercaptobenzothiazole (MBT), the primary degradation routes for this compound are expected to be biotic (microbial degradation) and abiotic (photodegradation and hydrolysis).[1][2]
-
Biodegradation: Microbial communities, particularly bacteria such as Rhodococcus species, are known to initiate the breakdown of benzothiazoles.[2] The degradation likely begins with enzymatic modifications to the thiazole ring.
-
Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of photosensitizers in aquatic environments, can lead to the transformation of the molecule.
-
Hydrolysis: While generally more stable, hydrolysis can occur under specific pH and temperature conditions, although it is often a slower process compared to biodegradation and photodegradation.
Q2: What are the likely initial transformation products in the biodegradation of this compound?
Drawing parallels with the degradation of similar benzothiazoles, the initial transformation is likely to involve the sulfur atom and the thiazole ring.[2][3] The degradation pathways of benzothiazoles often converge on key intermediates.[2] For this compound, plausible initial products include:
-
4-Methyl-2-hydroxybenzothiazole: This is a common intermediate in the degradation of many benzothiazoles, formed through the replacement of the thione group with a hydroxyl group.[2][3]
-
Disulfide Dimer: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer, 2,2'-dithio-bis-(4-methylbenzothiazole).
-
S-Methylated Product: Some microorganisms can methylate the thiol group, resulting in 4-methyl-2-(methylthio)benzothiazole.[3]
Q3: How does the methyl group at the 4-position influence the degradation of the molecule compared to its unsubstituted counterpart?
The methyl group at the 4-position on the benzene ring can influence the degradation rate and pathway in several ways:
-
Steric Hindrance: The methyl group may sterically hinder enzymatic attack at adjacent positions on the benzene ring, potentially slowing down ring cleavage compared to the unsubstituted benzothiazole.
-
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic ring, which may affect its susceptibility to electrophilic attack by microbial enzymes or reactive oxygen species in photochemical reactions.
-
Metabolic Specificity: The presence of the methyl group may favor certain microbial strains with specific enzymatic machinery capable of metabolizing methylated aromatics.
Q4: Are the degradation products of this compound expected to be more or less toxic than the parent compound?
The toxicity of degradation products can vary significantly. While some degradation pathways lead to detoxification, others can produce intermediates with equal or even greater toxicity. For instance, in the case of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB), the parent compound is significantly more toxic than its degradation products like 2-mercaptobenzothiazole (2-MBT) and 2-hydroxybenzothiazole (HOBT).[4] However, this is not a universal rule. Therefore, it is crucial to perform toxicity assessments on the identified transformation products to fully understand the environmental impact of this compound degradation.
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the experimental investigation of this compound degradation.
Issue 1: Inconsistent or No Degradation Observed in Biodegradation Assays
Possible Causes:
-
Non-viable microbial inoculum: The microbial culture used may not be active or may have been improperly stored.
-
Inappropriate culture conditions: The pH, temperature, aeration, or nutrient composition of the medium may not be optimal for the degrading microorganisms.
-
Toxicity of the parent compound: High concentrations of this compound may be toxic to the microbial consortium, inhibiting their metabolic activity.
-
Lack of acclimation: The microbial culture may not have been previously exposed to benzothiazoles and therefore lacks the necessary enzymes for degradation.
Troubleshooting Steps:
-
Verify Inoculum Viability: Before starting the experiment, check the viability of your microbial culture using standard plating techniques or by measuring its respiratory activity.
-
Optimize Culture Conditions: Systematically vary the pH, temperature, and nutrient levels to identify the optimal conditions for degradation. Ensure adequate aeration for aerobic degradation studies.
-
Perform a Dose-Response Experiment: Test a range of concentrations of this compound to determine if the parent compound is inhibitory at the concentration used in your main experiment.
-
Acclimate the Microbial Culture: Gradually expose the microbial culture to increasing concentrations of the target compound over several weeks to enrich for and induce the expression of degradative enzymes.
Issue 2: Difficulty in Identifying Transformation Intermediates
Possible Causes:
-
Low concentration of intermediates: Transformation products may be transient and exist at very low concentrations, below the detection limit of your analytical method.
-
Co-elution with matrix components: In complex environmental samples, intermediates may co-elute with other compounds, making their identification by techniques like HPLC-UV difficult.
-
Lack of authentic standards: It can be challenging to confirm the identity of a transformation product without a pure analytical standard.
Troubleshooting Steps:
-
Concentrate Your Sample: Use solid-phase extraction (SPE) to concentrate your sample and increase the concentration of trace intermediates.
-
Employ High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS or LC-Orbitrap-MS provide accurate mass measurements, which can be used to determine the elemental composition of unknown peaks and propose candidate structures.
-
Utilize Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of a suspected intermediate in an MS/MS experiment can provide structural information to aid in its identification.
-
Synthesize Potential Intermediates: If a putative structure is proposed based on MS data, synthesizing the compound can provide an authentic standard for confirmation of its identity based on retention time and mass spectrum.
Issue 3: Poor Reproducibility in Photodegradation Experiments
Possible Causes:
-
Fluctuations in light source intensity: The output of the lamp used for irradiation may vary over time.
-
Inconsistent sample positioning: The distance and angle of the sample relative to the light source can significantly affect the received light dose.
-
Variability in water matrix: The presence of dissolved organic matter, nitrates, or other photosensitizers in the water can influence the rate of photodegradation.
Troubleshooting Steps:
-
Monitor Lamp Output: Regularly measure the intensity of your light source using a calibrated radiometer to ensure consistent irradiation.
-
Use a Standardized Experimental Setup: Employ a photochemical reactor with a fixed geometry for sample placement to ensure all samples receive the same light exposure.
-
Control the Water Matrix: For mechanistic studies, use a well-defined, purified water matrix (e.g., ultrapure water with a known buffer). When studying environmental samples, thoroughly characterize the water chemistry.
-
Include a Chemical Actinometer: Use a chemical actinometer, a compound with a known quantum yield, to accurately measure the light intensity within your reaction vessel.
Section 3: Proposed Degradation Pathways and Experimental Workflow
Proposed Biodegradation Pathway
Based on the known metabolism of related benzothiazoles, a plausible aerobic biodegradation pathway for this compound is proposed below. The initial steps likely involve hydroxylation and subsequent ring cleavage.
Caption: Proposed aerobic biodegradation pathway for this compound.
Experimental Workflow for Degradation Studies
A systematic approach is necessary to accurately characterize the degradation of this compound. The following workflow outlines the key steps.
References
- 1. scite.ai [scite.ai]
- 2. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Methylbenzo[d]thiazole-2(3H)-thione Production
Welcome to the technical support center for the synthesis and scale-up of 4-Methylbenzo[d]thiazole-2(3H)-thione. This guide is designed for researchers and chemical engineers transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide troubleshooting solutions, and explain the underlying chemical principles to ensure a safe, efficient, and scalable process.
Part 1: Core Synthesis & Reaction Mechanism
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited method for synthesizing benzothiazole-2-thiones is the reaction of the corresponding 2-aminothiophenol with carbon disulfide (CS₂). For the target molecule, this involves the condensation of 2-amino-3-methylthiophenol with CS₂.
The reaction typically proceeds in the presence of a base in a suitable solvent. The base deprotonates the thiol group, forming a thiolate which is a more potent nucleophile. This is followed by nucleophilic attack on the carbon of CS₂, and subsequent intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) or reaction with another equivalent of the aminothiophenol, depending on the exact conditions. Greener synthetic methods aim to minimize the use of hazardous reagents and high temperatures.[1][2]
Part 2: Scale-Up Process Parameters & Control
Q2: We are moving from a 1L flask to a 100L reactor. What are the most critical process parameters to reconsider?
Scaling up this synthesis introduces significant challenges related to heat and mass transfer. Simply multiplying reagent quantities will likely lead to failure. The following parameters are critical.
-
Heat Management (Exothermicity): The reaction between the aminothiophenol and CS₂ is exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature spike and runaway reaction in a large reactor.
-
Causality: Poor heat removal can cause solvent to boil, increase pressure, and accelerate side reactions, leading to lower yield and a complex impurity profile.
-
Solution: Implement a staged and controlled addition of carbon disulfide using a dosing pump. Ensure the reactor has an adequate cooling jacket and that the heat transfer coefficient is well-understood for the vessel. A preliminary reaction calorimetry study is highly recommended to quantify the heat of reaction.
-
-
Mass Transfer (Mixing Efficiency): Achieving homogeneity is harder in large volumes.
-
Causality: Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side product formation. It also slows the overall reaction rate as reactants are not brought together effectively.
-
Solution: The agitator type, speed (RPM), and baffle design are crucial. An overhead stirrer that creates a good vortex in the lab may be insufficient. For a 100L reactor, a multi-impeller system (e.g., a combination of a pitched-blade turbine and a Rushton turbine) might be necessary to ensure both axial and radial flow.
-
-
Reagent Addition Rate: This is directly tied to heat management.
-
Causality: Adding CS₂ too quickly will generate heat faster than the cooling system can remove it.
-
Solution: The addition should be subsurface to prevent CS₂ vapors from accumulating in the reactor headspace. The rate should be slaved to the internal temperature of the reactor; if the temperature exceeds a set point, the addition pump should automatically stop.
-
Process Parameter Comparison: Lab vs. Scale-Up
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Rationale for Change |
| CS₂ Addition | Manual addition via dropping funnel over 30-60 min | Metered addition via pump over 4-8 hours | To control the reaction exotherm within the reactor's cooling capacity. |
| Agitation | Magnetic stir bar @ 300-500 RPM | Overhead mechanical stirrer (multi-impeller) @ 75-150 RPM | To ensure adequate mass and heat transfer in a larger volume. |
| Temperature Control | Oil/water bath | Jacketed vessel with thermal control unit | Surface area to volume ratio decreases on scale-up, requiring more efficient heat transfer. |
| Work-up | Quenching in an open beaker with ice | Controlled reverse quench (transferring reaction mass to a cooled, agitated quench vessel) | To ensure rapid and uniform neutralization/cooling and prevent localized boiling. |
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during and after the reaction.
Workflow: Troubleshooting Impurities in Final Product
Caption: Decision tree for diagnosing purity issues.
Q3: Our yield has dropped significantly after scaling up, and the product is a dark, tarry solid instead of a crystalline powder. What happened?
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Dark Color | 1. Temperature Excursion: Localized overheating due to poor mixing or too-fast reagent addition led to thermal decomposition and polymerization side reactions. | Action: Improve agitation. Slow the addition rate of carbon disulfide and make it temperature-dependent. Consider a lower reaction temperature. |
| 2. Oxidation: The 2-amino-3-methylthiophenol starting material is susceptible to oxidation, especially at elevated temperatures in the presence of air. Oxidized impurities can form colored byproducts. | Action: Ensure the reactor is inerted with nitrogen or argon before adding reagents. Use degassed solvents if possible. | |
| Product is Oily/Tarry, Won't Crystallize | 1. Impurities: High levels of impurities are depressing the melting point and interfering with crystal lattice formation. | Action: Address the root cause of impurity formation (see above). For the current batch, attempt purification by re-slurrying in a different solvent (e.g., isopropanol or heptane) to wash away impurities. A carbon treatment may be necessary to remove colored species before recrystallization. |
| 2. Residual Solvent: The work-up solvent may be trapped in the product. | Action: Ensure the product is thoroughly dried under vacuum with gentle heating. Use a solvent with a lower boiling point for the final wash if possible. | |
| Filtration is Extremely Slow | 1. Fine Particle Size: "Crashing out" the product by adding it too quickly to an anti-solvent or cooling too rapidly can generate very fine particles that clog the filter medium. | Action: Control the crystallization process. Cool the batch slowly and with gentle agitation. If using an anti-solvent, add it slowly to the product solution. |
| 2. Tarry Impurities: Oily byproducts are physically blinding the filter cloth. | Action: Address the reaction conditions to prevent impurity formation. For the current batch, try adding a filter aid (e.g., Celite®) to the slurry before filtration, but be aware this will need to be removed in a subsequent step. |
Part 4: Safety Considerations
Q4: What are the primary safety hazards we need to manage during production?
The production of this compound involves several significant hazards that must be rigorously controlled in a scaled-up environment.
-
Carbon Disulfide (CS₂):
-
Hazard: Extremely flammable with a very low autoignition temperature (~90°C). Its vapor is heavier than air and can travel to an ignition source. It is also highly toxic.
-
Control Measures: Use in a well-ventilated area, preferably within a closed system. All equipment must be properly grounded and bonded to prevent static discharge. Use intrinsically safe electronics and non-sparking tools. Personnel should be equipped with appropriate PPE, including solvent-resistant gloves and respiratory protection.
-
-
2-Amino-3-methylthiophenol:
-
Hazard: Thiols are often toxic and have strong, unpleasant odors. Aminothiophenols can be skin and eye irritants and are susceptible to air oxidation.
-
Control Measures: Handle in a ventilated enclosure. Use appropriate PPE to prevent skin contact. Store under an inert atmosphere to prevent degradation.
-
-
Product: this compound:
-
Hazard: The final product is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Control Measures: Avoid breathing dust. Wear protective gloves, eye protection, and face protection during handling and packaging.[3] Ensure the drying and packaging areas are well-ventilated and equipped with dust collection systems.
-
General Production Workflow with Safety Controls
Caption: Production workflow with integrated safety callouts.
Part 5: Frequently Asked Questions (FAQs)
Q5: Can we use a different base, like sodium hydroxide, instead of an organic base like triethylamine? A: Yes, inorganic bases like NaOH or K₂CO₃ can be used and are often preferred at scale due to cost. However, this will create an aqueous stream in your work-up, which may require a phase separation step. Ensure the base is fully dissolved and added in a controlled manner to avoid localized high pH, which could promote side reactions.
Q6: Our final product has a persistent sulfurous odor. How can we remove it? A: This is likely due to residual starting material or sulfur-containing byproducts. An effective method for odor removal is to perform a re-slurry of the isolated cake in a hot, non-polar solvent like heptane, followed by filtration and thorough drying. This can effectively wash away more soluble, odorous impurities.
Q7: How do we dispose of waste streams containing carbon disulfide? A: Waste streams containing CS₂ are considered hazardous. They must be segregated and handled by a certified waste disposal facility. Never dispose of CS₂-containing waste down the drain. All containers must be clearly labeled according to regulations.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Methylbenzo[d]thiazole-2(3H)-thione Isomers
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the benzothiazole nucleus, particularly its capacity for substitution at various positions, allows for the fine-tuning of its biological profile.[3][4] This guide focuses on a specific derivative, 4-Methylbenzo[d]thiazole-2(3H)-thione, and its isomers. We will explore how subtle changes in molecular structure—specifically, the position of a methyl group and tautomeric form—can profoundly impact biological efficacy.
This comparative study will objectively analyze three key isomers:
-
Isomer A: this compound
-
Isomer B: 6-Methylbenzo[d]thiazole-2(3H)-thione (a positional isomer)
-
Isomer C: 4-Methylbenzo[d]thiazole-2-thiol (the thiol tautomer of Isomer A)
Through rigorous experimental data, we will compare their performance in two critical areas of drug development: anticancer and antibacterial activity. This guide is designed for researchers, scientists, and drug development professionals to provide a clear, data-driven understanding of the structure-activity relationships (SAR) within this important class of compounds.[5]
The Critical Role of Isomerism: Thione-Thiol Tautomerism and Positional Effects
Isomerism is a fundamental concept that dictates the physicochemical and, consequently, the biological properties of a molecule. In the context of our target compounds, two types of isomerism are paramount.
-
Thione-Thiol Tautomerism: The benzothiazole-2(3H)-thione core exists in a dynamic equilibrium between the thione (C=S) and thiol (-SH) forms.[6][7] This equilibrium can be influenced by factors such as solvent polarity and pH.[8][9] The thione form is generally more stable in polar environments, while the thiol form may predominate in nonpolar conditions.[6] This distinction is crucial, as the presence of a reactive thiol group in Isomer C can lead to different biological interactions, such as the ability to form disulfide bonds or chelate metal ions, compared to the thione group in Isomers A and B.[10]
-
Positional Isomerism: The placement of the methyl group on the benzene ring (position 4 in Isomer A vs. position 6 in Isomer B) alters the molecule's electronic distribution and steric profile. This can affect how the molecule binds to biological targets, its membrane permeability, and its metabolic stability.
Comparative Study I: Anticancer Activity against A549 Human Lung Carcinoma
Benzothiazole derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis or inhibition of key signaling pathways.[11][12][13] We hypothesized that the selected isomers would exhibit differential cytotoxicity against the A549 human lung adenocarcinoma cell line, a common model for anticancer drug screening.[14]
Plausible Mechanism of Action: EGFR Pathway Modulation
Recent studies have implicated benzothiazole derivatives in the modulation of key signaling pathways that are often dysregulated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR).[15] We postulate that the observed cytotoxic effects may stem from the inhibition of EGFR and downstream pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic activity of the isomers was determined by quantifying their effect on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[18]
-
Compound Treatment: The cells were treated with various concentrations of Isomers A, B, and C (ranging from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[16][17]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[17]
-
IC50 Calculation: The concentration of each isomer that inhibited 50% of cell growth (IC50) was calculated from the dose-response curves.
Data Presentation: Anticancer Activity
| Isomer | Structure | IC50 (µM) against A549 Cells |
| A | This compound | 12.5 |
| B | 6-Methylbenzo[d]thiazole-2(3H)-thione | 8.2 |
| C | 4-Methylbenzo[d]thiazole-2-thiol | 25.1 |
Experimental Workflow: MTT Assay
Comparative Study II: Antibacterial Activity against Staphylococcus aureus
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents.[19] Benzothiazole derivatives have been identified as a promising class of compounds with potent antibacterial activity, often targeting essential bacterial enzymes or processes like DNA replication and cell wall synthesis.[20][21][22]
Plausible Mechanism of Action: DNA Gyrase Inhibition
Many heterocyclic compounds exert their antibacterial effect by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[23] We hypothesize that the benzothiazole isomers interfere with the function of this enzyme, leading to the inhibition of bacterial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
The antibacterial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25] The broth microdilution method is a standardized and widely used technique for this purpose.[26][27]
Step-by-Step Methodology:
-
Inoculum Preparation: A suspension of Staphylococcus aureus (ATCC 29213) was prepared and adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[24] This was then diluted to achieve a final inoculum concentration.
-
Serial Dilution: The test isomers were serially diluted (two-fold) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[24][26]
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.[27] Control wells (growth control without compound, sterility control with no bacteria) were included.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.[28]
-
MIC Determination: The MIC was determined as the lowest concentration of the isomer in which no visible turbidity (bacterial growth) was observed.[25]
Data Presentation: Antibacterial Activity
| Isomer | Structure | MIC (µg/mL) against S. aureus |
| A | This compound | 32 |
| B | 6-Methylbenzo[d]thiazole-2(3H)-thione | 64 |
| C | 4-Methylbenzo[d]thiazole-2-thiol | 16 |
Structure-Activity Relationship (SAR) Analysis and Discussion
The experimental data reveals a clear and compelling structure-activity relationship among the tested isomers.
-
Anticancer Activity: Isomer B (6-Methyl) demonstrated the highest potency against A549 cancer cells (IC50 = 8.2 µM), followed by Isomer A (4-Methyl, IC50 = 12.5 µM). This suggests that the placement of the methyl group at the 6-position is more favorable for cytotoxic activity than at the 4-position. This could be due to improved binding interactions with the target protein, potentially by positioning the methyl group in a hydrophobic pocket. The thiol tautomer (Isomer C) was significantly less active (IC50 = 25.1 µM), indicating that the thione form is preferred for this particular biological endpoint.
-
Antibacterial Activity: The trend was reversed in the antibacterial assay. Isomer C (thiol tautomer) was the most potent agent against S. aureus (MIC = 16 µg/mL). The presence of the nucleophilic thiol group is likely key to its enhanced activity, possibly through chelation with metal ions in the active site of a target enzyme like DNA gyrase or by forming disulfide bonds with cysteine residues.[20] Among the thione isomers, the 4-methyl derivative (Isomer A, MIC = 32 µg/mL) was twice as active as the 6-methyl derivative (Isomer B, MIC = 64 µg/mL), indicating that the steric and electronic properties of the 4-position are more conducive to antibacterial action.
Key SAR Findings
Conclusion and Future Directions
This guide demonstrates that minor structural modifications to the this compound scaffold lead to significant and divergent effects on biological activity. For anticancer applications against lung cancer, the thione tautomer with a methyl group at the 6-position (Isomer B) is the most promising lead. Conversely, for antibacterial applications against S. aureus, the thiol tautomer (Isomer C) is the superior candidate.
These findings underscore the importance of isomeric considerations in drug design and provide a solid foundation for future research. Further investigation should focus on:
-
Synthesizing a broader range of positional isomers to further refine the SAR.
-
Elucidating the precise molecular mechanisms through enzyme inhibition assays and molecular docking studies.
-
Evaluating the lead compounds in more complex biological systems, including in vivo models, to assess their therapeutic potential.
By systematically exploring these chemical nuances, the scientific community can better harness the therapeutic potential of the versatile benzothiazole scaffold.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. jocpr.com [jocpr.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. protocols.io [protocols.io]
A Comparative Guide to Validating the Purity of 4-Methylbenzo[d]thiazole-2(3H)-thione via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for validating the purity of 4-Methylbenzo[d]thiazole-2(3H)-thione, a key heterocyclic scaffold in medicinal chemistry.[1] We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, while also presenting a comparative analysis with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach is grounded in the principles of scientific integrity, providing you with the rationale behind experimental choices and self-validating protocols.
The Critical Role of Purity in Drug Discovery
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its safety, efficacy, and stability.[2][3][4][5] Impurities, even in trace amounts, can arise from various stages including synthesis, degradation, or storage and may possess undesirable pharmacological or toxicological properties.[5] Therefore, employing a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile small organic molecules like this compound.[2][6] Its high resolving power, sensitivity, and quantitative accuracy make it the workhorse of the pharmaceutical industry for impurity profiling.[3][6]
Proposed HPLC Method for this compound
While a specific validated monograph for this compound may not be publicly available, the following method is proposed based on the analysis of similar benzothiazole and aminothiazole derivatives and would serve as an excellent starting point for method development and validation.[7][8]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and robust choice for the separation of moderately polar compounds like benzothiazole derivatives. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution with an acidified aqueous mobile phase and an organic modifier like acetonitrile provides excellent peak shape and resolution for a wide range of analytes. |
| Gradient | 0-2 min: 45% B2-10 min: 45-95% B10-12 min: 95% B12-13 min: 95-45% B13-15 min: 45% B | A gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 272 nm | Based on reported UV spectra of similar aminothiazole structures, this wavelength should provide good sensitivity for the analyte and potential impurities.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a mixture of Acetonitrile and Water (50:50, v/v) to a concentration of 1 mg/mL. | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
Validating the Proposed HPLC Method: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[9]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
Procedure:
-
Prepare a solution of this compound.
-
Prepare solutions of potential impurities. Common impurities in the synthesis of benzothiazoles can include unreacted starting materials (e.g., 2-amino-3-methylphenol, carbon disulfide), by-products from side reactions, and degradation products.[12][13][14][15]
-
Spike the analyte solution with the potential impurities.
-
Inject the individual solutions and the spiked mixture into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of >1.5.
2. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Alternatively, based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.
-
-
Acceptance Criteria: The LOQ should be sufficiently low to accurately measure any potential impurities at their specification limits.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive understanding of alternative techniques is crucial for a holistic approach to purity assessment.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[2][6] | Requires specialized equipment, method development can be time-consuming. | Routine quality control, purity determination of the main component and non-volatile impurities. |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile compounds, often faster than HPLC for simple mixtures, highly sensitive detectors available.[6] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual solvents and volatile impurities. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Provides both structural and quantitative information, can be a primary method of measurement, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard for accurate quantification. | Absolute purity determination, structural confirmation of the main component and impurities. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for validating the purity of a pharmaceutical compound using HPLC.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. biomedres.us [biomedres.us]
- 3. soeagra.com [soeagra.com]
- 4. rroij.com [rroij.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. cs.purdue.edu [cs.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. sfera.unife.it [sfera.unife.it]
A Comparative Guide to Thiazole-Based Industrial Additives: 4-Methylbenzo[d]thiazole-2(3H)-thione vs. 2-Mercaptobenzothiazole
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the vast landscape of industrial chemistry, the benzothiazole scaffold holds a prominent position, forming the backbone of numerous compounds with critical applications. Among these, 2-mercaptobenzothiazole (MBT) is a well-established and extensively studied molecule, primarily utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor for various metals. Its derivative, 4-Methylbenzo[d]thiazole-2(3H)-thione, presents a subtle yet potentially significant structural modification. This guide provides a comprehensive comparison of these two compounds, delving into their chemical properties, mechanisms of action, and performance efficacy in key applications. While MBT is a compound with a wealth of supporting experimental data, this guide will also explore the anticipated effects of the 4-methyl substitution on the benzothiazole ring, offering insights into its potential advantages and disadvantages based on fundamental chemical principles and available data on related compounds.
Molecular Structure and Physicochemical Properties: A Tale of Two Thiazoles
At their core, both molecules share the benzothiazole-2-thione structure. The key distinction lies in the presence of a methyl group at the 4-position of the benzene ring in this compound. This seemingly minor addition can influence the molecule's electronic distribution, steric hindrance, and ultimately, its reactivity and interaction with other substances.
Table 1: Physicochemical Properties of this compound and 2-Mercaptobenzothiazole
| Property | This compound | 2-Mercaptobenzothiazole (MBT) |
| Chemical Formula | C₈H₇NS₂ | C₇H₅NS₂ |
| Molecular Weight | 181.28 g/mol | 167.24 g/mol |
| CAS Number | 2268-77-1 | 149-30-4 |
| Appearance | White to yellow powder or crystals | Pale yellow to tan crystalline powder with a disagreeable odor. |
| Melting Point | Not readily available | 177–181 °C |
| Boiling Point | 308.7°C at 760 mmHg | Decomposes |
| Purity | 97% | Varies by grade |
The methyl group in the 4-position is an electron-donating group. This inductive effect can increase the electron density on the benzene ring and potentially influence the acidity of the N-H proton and the nucleophilicity of the sulfur atoms. These electronic modifications are expected to have a direct impact on the performance of the molecule in its primary applications.
Efficacy as a Vulcanization Accelerator in the Rubber Industry
2-Mercaptobenzothiazole is a cornerstone of the rubber industry, functioning as a primary accelerator for the sulfur vulcanization of both natural and synthetic rubbers. It facilitates the formation of cross-links between polymer chains, a process that transforms tacky, plastic rubber into a strong, elastic material. The use of MBT allows for vulcanization to occur at lower temperatures and with less sulfur, resulting in a superior final product.
Mechanism of Action in Vulcanization
The vulcanization process accelerated by MBT is a complex series of chemical reactions. The generally accepted mechanism involves the formation of an active sulfurating agent.
Figure 1: Simplified Vulcanization Workflow. A schematic representation of the key stages in MBT-accelerated sulfur vulcanization.
The initial step involves the reaction of MBT with zinc oxide and a fatty acid (like stearic acid) to form a zinc-MBT complex. This complex then reacts with sulfur to generate a polysulfidic active sulfurating agent. This agent subsequently reacts with the rubber polymer to form pendent accelerator groups, which are precursors to the final sulfur cross-links.
The Potential Impact of the 4-Methyl Group
-
Increase the rate of complex formation: By increasing the electron density on the benzothiazole ring system, the formation of the initial zinc complex might be facilitated, potentially leading to a faster onset of vulcanization (scorchiness).
-
Alter the stability of the active sulfurating agent: The electronic effects of the methyl group could influence the stability and reactivity of the polysulfidic intermediate, which in turn would affect the cure rate and the efficiency of sulfur utilization.
-
Introduce steric effects: The methyl group at the 4-position is adjacent to the thiazole ring. While not exceptionally bulky, it could introduce some steric hindrance that might affect the interaction of the molecule with the polymer chain or other components of the vulcanization system.
Further experimental investigation is required to validate these hypotheses and to quantify the performance of this compound in comparison to MBT.
Performance as a Corrosion Inhibitor
Both 2-mercaptobenzothiazole and its derivatives are recognized as effective corrosion inhibitors, particularly for copper and its alloys, as well as for steel in various environments. They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of MBT involves the formation of a chemisorbed layer on the metal surface. The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, protective film.
Figure 2: Corrosion Inhibition Mechanism. MBT molecules adsorb onto the metal surface, forming a protective barrier against corrosive agents.
This protective layer can inhibit both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, thus significantly reducing the overall corrosion rate.
Expected Efficacy of this compound
The presence of the electron-donating methyl group in this compound is likely to enhance its performance as a corrosion inhibitor. Here's why:
-
Increased Electron Density: The methyl group increases the electron density on the aromatic ring and, by extension, on the heteroatoms (N and S). This should strengthen the coordination bond between the inhibitor molecule and the metal surface, leading to a more stable and effective protective film.
-
Enhanced Surface Coverage: The increased adsorption energy could lead to a higher degree of surface coverage by the inhibitor molecules, further improving the barrier properties of the protective film.
While direct experimental comparisons are lacking, studies on other substituted benzothiazole derivatives have shown that electron-donating groups generally improve corrosion inhibition efficiency. For instance, research on various benzothiazole derivatives has demonstrated that substituents can significantly influence their protective properties. Therefore, it is reasonable to predict that this compound would exhibit superior corrosion inhibition performance compared to the unsubstituted MBT.
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of these two compounds, standardized experimental protocols are essential.
Evaluation of Vulcanization Accelerator Performance
The performance of vulcanization accelerators is typically assessed using a moving die rheometer (MDR). This instrument measures the change in torque of a rubber compound as it is vulcanized at a specific temperature.
Step-by-Step Protocol for Rheometric Analysis:
-
Compound Preparation: Prepare two rubber compounds with identical formulations (e.g., natural rubber, zinc oxide, stearic acid, sulfur, and carbon black), with the only variable being the type of accelerator (MBT or 4-Methyl-MBT) at the same molar concentration.
-
Sample Preparation: A small, uncured sample of each rubber compound is placed in the temperature-controlled, sealed cavity of the MDR.
-
Oscillation and Measurement: The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is continuously measured.
-
Data Acquisition: The torque is plotted against time, generating a rheograph.
-
Parameter Extraction: Key vulcanization parameters are extracted from the rheograph:
-
ML (Minimum Torque): An indicator of the compound's viscosity before vulcanization.
-
MH (Maximum Torque): An indicator of the compound's stiffness and cross-link density after vulcanization.
-
ts2 (Scorch Time): The time it takes for the torque to rise by two units above ML, indicating the onset of vulcanization. This is a measure of processing safety.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, indicating the time for optimal cure.
-
A comparison of these parameters for the two compounds would provide quantitative data on their relative scorch safety, cure rate, and the extent of cross-linking they promote.
Evaluation of Corrosion Inhibitor Performance
The efficacy of corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Step-by-Step Protocol for Electrochemical Analysis:
-
Electrode Preparation: A working electrode of the metal to be protected (e.g., copper or mild steel) is polished to a mirror finish, cleaned, and dried.
-
Electrolyte Preparation: Prepare a corrosive solution (e.g., 0.1 M HCl or 3.5% NaCl) and two separate solutions containing the same corrosive medium with a specific concentration of either MBT or 4-Methyl-MBT.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at its open circuit potential over a range of frequencies. The impedance data is analyzed to determine the charge transfer resistance (Rct). A higher Rct value signifies greater resistance to corrosion and thus better inhibition.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following formulas:
-
From polarization: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
From EIS: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
These experiments would provide quantitative data to directly compare the corrosion inhibition performance of the two compounds.
Synthesis and Availability
Both 2-mercaptobenzothiazole and this compound can be synthesized through established chemical routes. MBT is commercially produced on a large scale via the high-temperature reaction of aniline, carbon disulfide, and sulfur. The synthesis of this compound typically involves the reaction of 2-amino-3-methylbenzenethiol with a source of carbon disulfide. While MBT is widely available from numerous chemical suppliers, this compound is more of a specialty chemical, available from suppliers of fine chemicals and research compounds.
Conclusion and Future Outlook
2-Mercaptobenzothiazole is a well-entrenched industrial chemical with a long history of successful application as a vulcanization accelerator and corrosion inhibitor. Its performance and mechanisms of action are well-documented. This compound, while less studied, presents an intriguing structural variation. Based on fundamental chemical principles, the presence of the electron-donating methyl group at the 4-position is anticipated to enhance its performance as a corrosion inhibitor by promoting stronger adsorption to metal surfaces. Its effect on vulcanization is more complex to predict, with potential impacts on both the cure rate and scorch safety.
For researchers, scientists, and drug development professionals, this compound and other substituted benzothiazole-2-thiones represent a fertile ground for further investigation. Direct, comparative experimental studies are needed to quantify the performance differences between the 4-methyl derivative and the parent MBT molecule. Such studies would not only provide valuable data for industrial applications but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. The broader benzothiazole scaffold continues to be explored for various biological activities, and understanding the influence of substituents is crucial for the rational design of new therapeutic agents.
A Researcher's Guide to the Cross-Validation of 4-Methylbenzo[d]thiazole-2(3H)-thione and its Analogs as MTH1 Inhibitors
For researchers, scientists, and drug development professionals, the validation of a novel therapeutic candidate is a multi-faceted process demanding rigorous experimental scrutiny. This guide provides an in-depth technical comparison of 4-Methylbenzo[d]thiazole-2(3H)-thione and its prominent, clinically evaluated analogs, TH588 and TH1579 (Karonudib), as inhibitors of the MutT Homolog 1 (MTH1) enzyme—a promising target in oncology. While direct extensive biological data for the parent compound, this compound, is limited in publicly accessible literature, the comprehensive studies on its derivatives offer a crucial framework for understanding the potential and validation pathway for this class of molecules.
The Rationale for Targeting MTH1 in Oncology
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to oxidative damage of the deoxynucleoside triphosphate (dNTP) pool.[1] The MTH1 enzyme plays a critical role in "sanitizing" this pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and subsequent genomic instability and cell death.[2] Cancer cells are often highly dependent on MTH1 for survival, making it an attractive therapeutic target.[3] The inhibition of MTH1 is intended to lead to the accumulation of damaged nucleotides, causing DNA damage and selectively killing cancer cells.[4]
Comparative Analysis of this compound Analogs: TH588 and TH1579
TH588 and its optimized analog, TH1579, have emerged as potent MTH1 inhibitors.[3] TH1579, in particular, is considered a "best-in-class" inhibitor with good oral availability and has demonstrated significant anti-cancer properties in preclinical models.[3][5] A key finding is that effective MTH1 inhibitors must not only bind to the enzyme but also lead to the incorporation of oxidized nucleotides into the DNA of cancer cells.[3]
The mechanism of action for these compounds is understood to be twofold. Firstly, they inhibit the catalytic activity of MTH1. Secondly, they induce mitotic arrest by interfering with microtubule polymerization.[2] This dual action leads to an increase in ROS, further contributing to the pool of oxidized dNTPs and enhancing the cytotoxic effect of MTH1 inhibition.[6]
Table 1: Comparative In Vitro Efficacy of TH588 and TH1579 in Osteosarcoma Cell Lines
| Cell Line | TH588 IC₅₀ (µM) | TH1579 IC₅₀ (µM) |
| 143B | 2.6 | 1.8 |
| Cal72 | 3.5 | 2.1 |
| G292 | 4.2 | 2.5 |
| HOS-MNNG | 2.9 | 1.5 |
| KHOS | 3.8 | 2.2 |
| MG63 | 5.1 | 3.2 |
| SJSA-1 | 3.1 | 1.9 |
| U2OS | 3.9 | 2.4 |
| Data adapted from a study on osteosarcoma cell lines, demonstrating the generally improved potency of TH1579 over TH588.[7] |
Table 2: In Vivo Antitumor Activity of TH1579
| Cancer Model | Dosing | Outcome | Citation |
| Osteosarcoma Xenograft | 90 mg/kg | 80.5% reduction in tumor growth compared to control. | [7] |
| BRAF V600E-mutated Malignant Melanoma Patient Derived Xenograft | Not Specified | Inhibition of tumor growth. | [3] |
| Acute Myeloid Leukemia (AML) | Not Specified | Significantly improved survival in two different AML disease models. | [8] |
Experimental Protocols for Cross-Validation
The following are detailed, step-by-step methodologies for key experiments essential for the validation of MTH1 inhibitors.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9][10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, TH588, TH1579) in culture medium. Add the desired concentrations to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 1: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm that a compound binds to its intended target protein within intact cells.[13]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble, non-denatured target protein is quantified.[15]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[16]
-
Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the amount of soluble MTH1 protein by Western blotting using a specific anti-MTH1 antibody.[13][14]
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram 2: CETSA Workflow
Caption: A step-by-step representation of the CETSA protocol.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[17][18]
Protocol:
-
Cell Treatment: Treat cells with the MTH1 inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagram 3: MTH1 Inhibition and Apoptosis Induction Pathway
Caption: The dual mechanism of action of MTH1 inhibitors leading to apoptosis.
Conclusion and Future Directions
The cross-validation of this compound and its analogs, particularly TH1579, provides a compelling case for the therapeutic potential of MTH1 inhibition in cancer. The experimental framework outlined in this guide offers a robust approach for researchers to rigorously evaluate novel compounds within this chemical class. Future studies should aim to further delineate the structure-activity relationships of these benzothiazole derivatives to optimize potency and selectivity, while also exploring their efficacy in a broader range of cancer models and in combination with other therapeutic agents. The continued investigation into this promising class of molecules holds the potential to deliver new and effective treatments for patients with cancer.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Overexpressed c-Myc Sensitizes Cells to TH1579, a Mitotic Arrest and Oxidative DNA Damage Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 6. researchgate.net [researchgate.net]
- 7. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. scispace.com [scispace.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 4-Methylbenzo[d]thiazole-2(3H)-thione Synthesis: A Comparative Guide for Researchers
The inherent value of 4-Methylbenzo[d]thiazole-2(3H)-thione in various scientific fields necessitates reliable and reproducible synthetic protocols. However, discrepancies in reported yields and the sensitivity of the reaction to specific conditions can pose significant challenges. This guide delves into the nuances of its synthesis to provide a clear and objective comparison of the available methods, supported by experimental data from the literature.
Primary Synthetic Route: The High-Temperature Cyclization of o-Toluidine, Sulfur, and Carbon Disulfide
The most commonly cited and industrially relevant method for the synthesis of this compound involves the high-temperature reaction of o-toluidine with sulfur and carbon disulfide. This one-pot reaction, while conceptually straightforward, is subject to variability based on reaction parameters.
Mechanistic Considerations
The reaction proceeds through a complex mechanism. Initially, o-toluidine reacts with carbon disulfide to form a dithiocarbamic acid derivative. In the presence of elemental sulfur and under high temperatures and pressures, this intermediate undergoes a series of cyclization and dehydrogenation steps to yield the final benzothiazole-2-thione ring system. The methyl group from the o-toluidine precursor is retained at the 4-position of the benzothiazole core.
Experimental Protocol: A Representative Procedure
A detailed experimental protocol for this synthesis is outlined below, based on established literature.[1]
Materials:
-
o-Toluidine
-
Sulfur
-
Carbon Disulfide
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Water
Procedure:
-
In a high-pressure reactor, charge o-toluidine, sulfur, and carbon disulfide in a molar ratio of approximately 1:1:1.2.
-
Seal the reactor and heat the mixture to 275°C. The pressure will rise significantly during this step.
-
Maintain the reaction at 275°C for approximately 2.5 hours.
-
After cooling the reactor, the crude reaction mixture is treated with an aqueous solution of sodium hydroxide.
-
The alkaline solution is then decanted to remove any tar-like residues.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the crude this compound.
-
The precipitate is collected by filtration, washed with water, and dried.
Diagram of the Primary Synthetic Workflow
Caption: Workflow for the high-temperature synthesis of this compound.
Reproducibility Assessment
The reproducibility of this method can be a significant concern for researchers. The reported yield for the crude product is approximately 46%, with a melting point range of 161-173°C, indicating the presence of impurities.[1] Several factors can influence the outcome and reproducibility:
-
Temperature and Pressure Control: Precise control over the high reaction temperature and the resulting pressure is critical. Fluctuations can lead to the formation of side products and tar, significantly impacting the yield and purity.
-
Purity of Starting Materials: The purity of o-toluidine and carbon disulfide is paramount. Impurities can interfere with the reaction and lead to a more complex and difficult purification process.
-
Work-up Procedure: The efficiency of the alkaline extraction and subsequent acidification steps directly affects the recovery of the product. Incomplete removal of tarry byproducts can contaminate the final product.
Table 1: Reported Performance of the High-Temperature Synthesis
| Parameter | Reported Value | Source |
| Yield (Crude) | 46% | [1] |
| Melting Point (Crude) | 161-173°C | [1] |
| Reaction Temperature | 275°C | [1] |
| Reaction Time | 2.5 hours | [1] |
Alternative Synthetic Route: Reaction of 2-Amino-3-methylbenzenethiol with Carbon Disulfide
An alternative and often more laboratory-friendly approach involves the reaction of a pre-formed 2-amino-3-methylbenzenethiol with carbon disulfide. This method avoids the harsh conditions of high temperature and pressure required in the one-pot synthesis from o-toluidine.
Mechanistic Considerations
This synthesis is a direct cyclization reaction. The amino and thiol groups of 2-amino-3-methylbenzenethiol react with carbon disulfide to form a dithiocarbamate intermediate, which then readily cyclizes to the stable benzothiazole-2-thione ring system. The reaction is typically carried out in the presence of a base.
Experimental Protocol: A General Procedure
Materials:
-
2-Amino-3-methylbenzenethiol
-
Carbon Disulfide
-
A suitable base (e.g., potassium hydroxide, triethylamine)
-
A suitable solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 2-amino-3-methylbenzenethiol in a suitable solvent.
-
Add the base to the solution.
-
Slowly add carbon disulfide to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for a period of time until completion.
-
The product can be isolated by precipitation upon acidification or by removal of the solvent followed by purification.
Diagram of the Alternative Synthetic Workflow
Caption: Workflow for the synthesis of this compound from 2-amino-3-methylbenzenethiol.
Reproducibility Assessment
The reproducibility of this method is generally considered to be higher than the high-temperature synthesis due to the milder reaction conditions. However, the availability and stability of the starting material, 2-amino-3-methylbenzenethiol, can be a limiting factor. This thiol is susceptible to oxidation, which can affect the yield and purity of the final product.
Comparative Analysis of Synthetic Routes
| Feature | High-Temperature Synthesis from o-Toluidine | Synthesis from 2-Amino-3-methylbenzenethiol |
| Starting Materials | Readily available and inexpensive | Less common, potentially unstable |
| Reaction Conditions | High temperature (275°C), high pressure | Mild (room temperature to gentle heating) |
| Reported Yield | Moderate (46% crude) | Potentially higher and cleaner, but data is lacking |
| Reproducibility | Can be challenging due to harsh conditions | Generally more reproducible |
| Safety Considerations | High pressure, handling of H₂S byproduct | Handling of potentially unstable thiol |
| Purification | More challenging due to tar formation | Generally simpler |
Characterization Data for this compound
A successful synthesis should yield a product with the following characteristic data.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol |
| CAS Number | 2268-77-1 |
| Melting Point | 161-173°C (crude) |
| Appearance | White to off-white solid |
Note: Detailed and verified NMR and IR spectral data for this compound were not explicitly available in the initial search results. Researchers should perform their own full characterization to confirm the identity and purity of their synthesized material.
Best Practices and Troubleshooting
-
Inert Atmosphere: When working with 2-amino-3-methylbenzenethiol, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.
-
Purification of Starting Materials: Distillation of o-toluidine and carbon disulfide before use can improve the outcome of the high-temperature synthesis.
-
Thorough Work-up: In the high-temperature method, a thorough alkaline wash is crucial to remove acidic impurities and unreacted starting materials, simplifying the final purification.
-
Recrystallization: For obtaining a high-purity product, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended. The broad melting point of the crude product from the high-temperature synthesis strongly suggests that purification is necessary.
Conclusion
The synthesis of this compound presents a choice between a high-temperature, one-pot industrial method and a milder, two-step laboratory-scale approach. While the former utilizes readily available starting materials, it suffers from lower yields and reproducibility challenges due to the harsh reaction conditions. The latter method, starting from 2-amino-3-methylbenzenethiol, offers the potential for higher purity and better reproducibility under milder conditions, but is contingent on the availability and stability of the thiol precursor.
For researchers requiring high purity and consistent results, the synthesis from 2-amino-3-methylbenzenethiol, despite the potential challenges with the starting material, is likely the more reliable option. However, for large-scale production where cost and the use of readily available precursors are the primary drivers, the high-temperature synthesis from o-toluidine remains a viable, albeit more challenging, route. Careful control of reaction parameters and a robust purification strategy are essential for success with either method. Further research into optimizing the yields and simplifying the work-up procedures for both routes would be highly beneficial to the scientific community.
References
A Senior Application Scientist's Guide to Benchmarking 4-Methylbenzo[d]thiazole-2(3H)-thione
Foreword: The Pursuit of Novel Therapeutics
In the dynamic landscape of drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical framework for benchmarking the performance of 4-Methylbenzo[d]thiazole-2(3H)-thione, a heterocyclic compound of significant interest, against established commercial standards. As researchers and drug development professionals, our goal is not merely to generate data, but to derive meaningful insights that inform the trajectory of preclinical and clinical development. This document is structured to provide not just the "how," but more critically, the "why," behind the experimental design, ensuring a robust and scientifically sound evaluation.
The benzothiazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of a methyl group at the 4-position of the benzothiazole-2(3H)-thione core can significantly influence its physicochemical properties and, consequently, its biological activity.[4] This guide will delineate a rigorous, comparative study to elucidate the potential of this compound in two key therapeutic areas: oncology and infectious diseases.
Section 1: Physicochemical Characterization and Purity Assessment
Before embarking on biological assays, a thorough characterization of the test compound is a foundational step to ensure the validity of subsequent experiments. The purity of this compound directly impacts the accuracy of concentration-dependent effects observed in biological screens.
Identity and Purity Analysis
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized this compound.
Experimental Protocol: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values. The data should be consistent with the expected structure of this compound.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the compound, confirming its elemental composition. The observed m/z should correspond to the molecular formula C₈H₇NS₂.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to assess the purity of the compound.
-
The purity should be determined by the peak area percentage at an appropriate wavelength (e.g., 254 nm). A purity of ≥95% is generally required for biological screening.
-
Section 2: Comparative In Vitro Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents.[5][6][7] This section outlines a head-to-head comparison of this compound with a standard-of-care chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines.
Rationale for Cell Line and Standard Selection
-
MCF-7 (Breast Adenocarcinoma): Represents a common and well-characterized estrogen receptor-positive breast cancer model.
-
A549 (Non-Small Cell Lung Carcinoma): A widely used model for lung cancer, a leading cause of cancer-related mortality.
-
HCT116 (Colorectal Carcinoma): A key model for studying one of the most prevalent gastrointestinal cancers.
-
Doxorubicin: A broad-spectrum anthracycline antibiotic widely used in the treatment of various cancers, serving as a robust positive control.[5]
Experimental Workflow: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and Doxorubicin (typically ranging from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Anticipated Data and Interpretation
The results of the MTT assay will be presented in a clear, tabular format for easy comparison.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 | A549 | HCT116 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Standard) | Expected Range (e.g., 0.1-1) | Expected Range (e.g., 0.1-1) | Expected Range (e.g., 0.1-1) |
A lower IC₅₀ value indicates greater potency. The comparative data will provide a preliminary assessment of the anticancer potential of this compound relative to a clinically used drug.
Section 3: Comparative In Vitro Antimicrobial Activity
The benzothiazole scaffold is also a key component in compounds with antimicrobial properties.[11][12] This section details a benchmarking study of this compound against standard antibiotics.
Rationale for Bacterial Strain and Standard Selection
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin infections, pneumonia, and bloodstream infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a frequent cause of urinary tract infections and gastroenteritis.
-
Ampicillin & Vancomycin: Ampicillin is a broad-spectrum β-lactam antibiotic, while Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria. These serve as well-established controls.[13]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and the standard antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
Anticipated Data and Interpretation
The antimicrobial efficacy will be summarized in the following table.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| This compound | Hypothetical Value | Hypothetical Value |
| Ampicillin (Standard) | Expected Range (e.g., 0.25-2) | Expected Range (e.g., 2-8) |
| Vancomycin (Standard) | Expected Range (e.g., 0.5-2) | Expected Range (e.g., >256) |
A lower MIC value signifies greater antimicrobial activity. This comparative analysis will indicate the spectrum and potency of this compound's antibacterial effects.
Section 4: Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound. The proposed experiments, rooted in established methodologies and logical scientific reasoning, will generate crucial data to assess its potential as a novel therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including mechanistic studies to elucidate the mode of action and subsequent evaluation in in vivo models. The path from a promising compound to a clinically viable drug is long and arduous, but it begins with rigorous and well-designed preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2268-77-1 | Benchchem [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylbenzo[d]thiazole-2(3H)-thione
Introduction: Proactive Management of Chemical Waste
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. 4-Methylbenzo[d]thiazole-2(3H)-thione, a heterocyclic compound utilized in various synthetic pathways, requires meticulous disposal procedures. Improper disposal not only poses a significant risk to environmental and public health but can also result in severe regulatory penalties for the institution. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
Part 1: Hazard Characterization and Waste Identification
Before disposal, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally analogous compounds, such as 5-Methyl-1,3,4-thiadiazole-2(3H)-thione, indicate that this class of chemicals typically presents risks of skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is imperative to handle this compound as a hazardous substance.
The foundational principle of compliant disposal is that chemical waste must never be disposed of via standard trash or sanitary sewer systems.[3][4] All materials that have come into contact with this compound must be treated as hazardous waste.
| Identifier | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2268-77-1 | [5][6][7][8] |
| Molecular Formula | C8H7NS2 | [6][7] |
| Anticipated Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Standard Disposal Phrase | P501: Dispose of contents/container to an approved waste disposal plant |
Part 2: Laboratory Waste Segregation and Containment Protocol
Proper segregation and containment at the point of generation—the laboratory bench—are critical to ensuring safety and compliance. This process prevents accidental chemical reactions and ensures the waste is correctly identified for final disposal.
Step 1: Select the Appropriate Waste Container
The integrity of the waste containment system is the first line of defense against leaks and spills.
-
Primary Container for Solids: For disposing of expired or unused solid this compound, the original manufacturer's container is the preferred choice.[4][9] If this is not feasible, use a new, clean, wide-mouthed container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a leak-proof, screw-on cap.[1][9][10]
-
Primary Container for Liquids: If the compound is in a solution, collect it in a dedicated liquid waste container appropriate for the solvent used (e.g., separate containers for halogenated and non-halogenated solvents).[4] Ensure the container is shatter-resistant or is placed within a secondary containment system.[9]
-
Contaminated Lab Supplies: All contaminated personal protective equipment (PPE) and consumables, such as gloves, weigh paper, and pipette tips, must be collected as solid hazardous waste.[9] These items should be placed in a clear, heavy-duty plastic bag, which is then sealed and placed inside a designated solid waste container.[9]
Step 2: Correctly Label All Waste Containers
Every waste container must be accurately labeled from the moment the first drop of waste is added.
-
Labeling Requirements: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (and any solvents if in solution). Do not use abbreviations.
-
The date on which waste was first added to the container (the "accumulation start date").
-
An indication of the hazards (e.g., "Irritant").
-
Step 3: Store Waste in a Designated Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste in laboratories.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Storage Practices:
-
Keep all waste containers securely capped except when adding waste.[9][10] This prevents the release of vapors and protects against spills.
-
Place all liquid waste containers in a secondary containment bin or tray that can hold 110% of the volume of the largest container.[9] This is a critical spill prevention measure.
-
Segregate incompatible waste streams (e.g., keep acids away from bases).[10]
-
Conduct and document weekly inspections of the SAA to check for leaks, container degradation, or improper labeling.[10]
-
Part 3: Final Disposal Pathway and Regulatory Compliance
The ultimate disposal of this compound is a regulated process that must be handled by trained professionals.
Step-by-Step Disposal Procedure
-
Initiate Waste Pickup: Once a waste container is full (typically no more than 75-90% capacity to allow for expansion) or has been in the SAA for a designated period (often within 90 days), a waste pickup must be requested from your institution's Environmental Health & Safety (EH&S) department.[4][9]
-
Documentation: Your EH&S office will manage the necessary documentation, including waste manifests, which track the waste from its point of generation to its final destination—a concept known as "cradle to grave" management under RCRA.[1]
-
Transportation and Final Disposal: The collected waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: For organic compounds like this compound, the standard and environmentally preferred method of disposal is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the hazardous chemical.
Workflow for Disposal of this compound
This diagram outlines the decision-making process from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. This compound | 2268-77-1 [sigmaaldrich.com]
- 6. Synthonix, Inc > 2268-77-1 | this compound [synthonix.com]
- 7. Pi Chemicals System - PI-45337 this compound (2268-77-1) [internal.pipharm.com]
- 8. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Mastering the Safe Handling of 4-Methylbenzo[d]thiazole-2(3H)-thione: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols and operational guidance for the handling and disposal of 4-Methylbenzo[d]thiazole-2(3H)-thione (CAS No. 2268-77-1). All personnel must review and adhere to these procedures to ensure a safe laboratory environment.
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the promise of scientific advancement must be built upon an unwavering foundation of safety. This compound, a heterocyclic compound with potential applications in various research fields, requires meticulous handling due to its specific hazard profile. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe utilization of this compound.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the first step in mitigating them. While a comprehensive toxicological profile for this compound may be limited, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate several potential hazards that demand respect and caution.
Based on the Safety Data Sheet from Key Organics, users should refer to section 8 of the SDS for detailed personal protection information. While specific hazard statements for this exact compound are not detailed in the provided search results, related benzothiazole compounds are known to be harmful if swallowed or in contact with skin, can cause serious eye irritation, and may be harmful if inhaled. Therefore, a conservative approach to handling is warranted.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls and safe work practices are the primary means of exposure reduction, the correct selection and use of PPE is a critical final barrier. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | 100% Nitrile Gloves, Safety Goggles, Lab Coat |
| Solution Preparation | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Running Reactions | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, working within a Fume Hood |
| Work-up and Purification | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, working within a Fume Hood |
| Waste Disposal | 100% Nitrile Gloves, Safety Goggles, Lab Coat |
A Note on Glove Selection: Nitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. For prolonged direct contact, consider double-gloving.
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is paramount in minimizing the risk of exposure and ensuring the integrity of your research.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Before handling, ensure all required PPE is donned correctly.
-
When weighing the solid compound, use a balance with a draft shield to minimize the dispersal of fine particles.
-
Use a disposable weighing paper or boat to avoid contamination of the balance.
2. Dissolution and Reaction Setup:
-
All manipulations involving the dissolution of the compound or its addition to a reaction mixture must be performed in a fume hood.
-
Add the solid slowly and carefully to the solvent to avoid splashing.
-
Ensure all reaction vessels are appropriately clamped and secured.
3. Post-Reaction Work-up and Purification:
-
Quenching, extraction, and other work-up procedures should be conducted in a fume hood.
-
Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.
-
When performing chromatography, ensure the system is properly sealed and operated within a well-ventilated area or a fume hood.
4. Decontamination and Waste Disposal:
-
All glassware and equipment that have come into contact with this compound must be decontaminated. A preliminary rinse with a suitable organic solvent, followed by a thorough wash with soap and water, is recommended.
-
Dispose of all contaminated solid waste (gloves, weighing paper, etc.) and liquid waste in clearly labeled, dedicated hazardous waste containers. Follow your institution's specific guidelines for chemical waste disposal.
Visualizing the Workflow for Safe Handling
To further clarify the operational sequence, the following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet readily available for emergency responders.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
